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  • Product: 3-Amino-7-methylquinoline Dihydrochloride
  • CAS: 1296950-60-1

Core Science & Biosynthesis

Foundational

3-Amino-7-methylquinoline dihydrochloride chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 3-Amino-7-methylquinoline dihydrochloride, a heterocyclic amine of interest in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Amino-7-methylquinoline dihydrochloride, a heterocyclic amine of interest in medicinal chemistry and materials science. This document will delve into its chemical structure, molecular properties, and potential applications, offering insights for researchers engaged in drug discovery and development.

Chemical Identity and Molecular Structure

1.1. Chemical Structure

3-Amino-7-methylquinoline dihydrochloride is the salt form of the parent compound, 7-methylquinolin-3-amine. The core of the molecule is a quinoline ring system, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. In this specific derivative, an amino group (-NH₂) is substituted at the 3-position, and a methyl group (-CH₃) is at the 7-position. The dihydrochloride salt is formed by the protonation of the two basic nitrogen atoms in the molecule: the amino group and the nitrogen in the quinoline ring.

The chemical structure of the free base, 7-methylquinolin-3-amine, is as follows:

Caption: Chemical structure of 7-methylquinolin-3-amine.

1.2. Molecular Formula and Weight

The molecular formula of the free base (7-methylquinolin-3-amine) is C₁₀H₁₀N₂[1]. The molecular weight of the free base is 158.20 g/mol [1].

For the dihydrochloride salt, two molecules of hydrogen chloride (HCl) are added.

  • Molecular Formula: C₁₀H₁₂Cl₂N₂

  • Molecular Weight: 231.13 g/mol

CompoundMolecular FormulaMolecular Weight ( g/mol )
7-methylquinolin-3-amineC₁₀H₁₀N₂158.20[1]
3-Amino-7-methylquinoline dihydrochloride C₁₀H₁₂Cl₂N₂ 231.13

Physicochemical Properties and Spectroscopic Data

While specific experimental data for 3-Amino-7-methylquinoline dihydrochloride is not widely available in the public domain, we can predict its properties based on the known characteristics of aminoquinolines and similar structures.

2.1. Predicted Physicochemical Properties

  • Appearance: Likely a crystalline solid.

  • Solubility: Expected to be soluble in water and polar organic solvents due to its salt nature.

  • pKa: The presence of two basic nitrogen atoms suggests two pKa values, one for the quinoline nitrogen and another for the exocyclic amino group.

2.2. Predicted Spectroscopic Data

The following are predicted spectroscopic characteristics. Experimental verification is recommended for any research application.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the quinoline ring, a singlet for the methyl group, and a broad signal for the amino protons which may be exchangeable with D₂O. The chemical shifts of the aromatic protons will be influenced by the positions of the amino and methyl groups.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals for the carbon atoms in the quinoline ring and the methyl group. The chemical shifts will be characteristic of aromatic and aliphatic carbons.

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands:

  • N-H stretching: A broad band in the region of 3400-3200 cm⁻¹ corresponding to the primary amine.

  • C-H stretching: Aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C=C and C=N stretching: Aromatic ring vibrations in the 1600-1450 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

The mass spectrum of the free base (7-methylquinolin-3-amine) would show a molecular ion peak (M⁺) at m/z 158. Fragmentation patterns would likely involve the loss of HCN and other small molecules from the quinoline ring.

Synthesis and Reactivity

3.1. General Synthesis of Aminoquinolines

The synthesis of substituted quinolines can be achieved through several established methods. A common approach for the synthesis of 7-aminoquinolines involves a catalyst-free reaction of m-phenylenediamine with unsymmetric 1,3-diketones[2]. The introduction of a methyl group at the 7-position would require the use of a correspondingly substituted m-phenylenediamine derivative.

Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product m-phenylenediamine_derivative Substituted m-phenylenediamine Reaction Condensation Reaction m-phenylenediamine_derivative->Reaction unsymmetric_1_3_diketone Unsymmetric 1,3-diketone unsymmetric_1_3_diketone->Reaction 7-aminoquinoline Substituted 7-Aminoquinoline Reaction->7-aminoquinoline

Caption: General workflow for the synthesis of 7-aminoquinolines.

3.2. Formation of the Dihydrochloride Salt

The dihydrochloride salt is typically prepared by treating a solution of the free base (7-methylquinolin-3-amine) in a suitable organic solvent (e.g., ethanol, isopropanol) with an excess of hydrochloric acid (either as a gas or a concentrated aqueous or alcoholic solution). The resulting salt precipitates out of the solution and can be collected by filtration.

Potential Applications in Research and Drug Development

Aminoquinoline derivatives are a well-established class of compounds with a broad range of biological activities and applications.

4.1. Medicinal Chemistry

  • Anticancer Agents: Many quinoline derivatives have been investigated for their potential as anticancer agents. They can exert their effects through various mechanisms, including the inhibition of kinases and topoisomerases.

  • Antimalarial Drugs: The quinoline core is a key pharmacophore in several antimalarial drugs, such as chloroquine and mefloquine.

  • Antibacterial Agents: Quinolone and fluoroquinolone antibiotics, which are structurally related to quinolines, are widely used to treat bacterial infections[3].

4.2. Materials Science

  • Fluorescent Probes: The quinoline scaffold is present in many fluorescent molecules. Substituted aminoquinolines can exhibit interesting photophysical properties and have been explored as fluorescent probes for various biological and chemical sensing applications[2].

Handling and Safety

As with any chemical compound, 3-Amino-7-methylquinoline dihydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

3-Amino-7-methylquinoline dihydrochloride is a quinoline derivative with potential for further investigation in drug discovery and materials science. This guide has provided a detailed overview of its chemical structure, molecular properties, and potential synthetic routes. While specific experimental data for this compound is limited, the information presented here, based on the well-understood chemistry of aminoquinolines, serves as a valuable starting point for researchers interested in exploring its properties and applications.

References

  • PubChem. 3-Aminoquinoline. National Center for Biotechnology Information. [Link]

  • Wang, L., et al. (2019). Highly Selective and Efficient Synthesis of 7-Aminoquinolines and Their Applications as Golgi-Localized Probes. Molecules, 24(15), 2739. [Link]

  • PubChemLite. 7-methylquinolin-3-amine (C10H10N2). [Link]

  • SciSpace. Synthesis of derivatives of quinoline. [Link]

  • ResearchGate. Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework Catalyst SUPPLEMENTARY. [Link]

  • ResearchGate. Synthesis of Some Hybrid 7-Hydroxy Quinolinone Derivatives As Anti Breast Cancer Drugs. [Link]

  • PubMed. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3-amino-7-methylquinoline: A Core Intermediate for PKMYT1 Inhibitors

Abstract This technical guide provides a comprehensive overview of the synthesis of 3-amino-7-methylquinoline, a crucial heterocyclic building block for the development of potent and selective PKMYT1 inhibitors. As a key...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-amino-7-methylquinoline, a crucial heterocyclic building block for the development of potent and selective PKMYT1 inhibitors. As a key intermediate, the efficient and scalable synthesis of this quinoline derivative is of paramount importance to researchers in medicinal chemistry and drug development. This document details a proposed synthetic strategy, provides a step-by-step experimental protocol, and discusses the rationale behind the chosen methodology. Furthermore, it covers the characterization of the target compound and outlines essential safety and handling procedures. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the discovery of novel cancer therapeutics targeting the PKMYT1 kinase.

Introduction: The Significance of PKMYT1 and the Role of 3-amino-7-methylquinoline

Protein kinase, membrane-associated tyrosine/threonine 1 (PKMYT1) has emerged as a compelling therapeutic target in oncology. PKMYT1 is a key regulator of the G2/M cell cycle checkpoint, and its inhibition has shown synthetic lethality in cancers with specific genetic alterations, such as CCNE1 amplification. This has spurred significant interest in the discovery and development of small molecule inhibitors of PKMYT1.

Many potent and selective PKMYT1 inhibitors are built upon a quinoline scaffold. The specific substitution pattern on this heterocyclic core is critical for achieving high potency and selectivity. 3-amino-7-methylquinoline serves as a vital intermediate, providing a versatile platform for the introduction of various pharmacophoric groups that can interact with key residues in the ATP-binding site of the PKMYT1 kinase. The efficient synthesis of this intermediate is therefore a critical first step in the exploration of new chemical space for PKMYT1-targeted therapies.

Proposed Synthetic Strategy: The Friedländer Annulation

While several classical methods exist for the synthesis of quinolines, such as the Skraup and Doebner-von Miller reactions, the Friedländer annulation offers a convergent and often milder approach for the synthesis of polysubstituted quinolines.[1][2][3] This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically catalyzed by either acid or base.[1][2]

For the synthesis of 3-amino-7-methylquinoline, a plausible and efficient strategy is the Friedländer condensation of 2-amino-4-methylbenzaldehyde with aminoacetonitrile. The rationale for this choice is as follows:

  • Convergent Synthesis: This two-component reaction allows for the rapid assembly of the desired quinoline core.

  • Availability of Starting Materials: Both 2-amino-4-methylbenzaldehyde and aminoacetonitrile are commercially available or can be readily prepared.

  • Regiocontrol: The use of a substituted 2-aminobenzaldehyde directly installs the methyl group at the desired 7-position of the quinoline ring.

  • Introduction of the Amino Group: Aminoacetonitrile serves as a convenient synthon for the 3-amino group of the quinoline.

The proposed reaction mechanism proceeds through an initial aldol-type condensation or Schiff base formation, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic quinoline ring system.[2]

Experimental Protocol: Synthesis of 3-amino-7-methylquinoline

This protocol is a proposed method based on the principles of the Friedländer synthesis and may require optimization for specific laboratory conditions.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier (Example)
2-Amino-4-methylbenzaldehyde57292-62-7135.16Sigma-Aldrich
Aminoacetonitrile hydrochloride6011-14-992.53Sigma-Aldrich
Potassium hydroxide (KOH)1310-58-356.11Fisher Scientific
Ethanol (absolute)64-17-546.07VWR Chemicals
Dichloromethane (DCM)75-09-284.93Fisher Scientific
Anhydrous sodium sulfate7757-82-6142.04Sigma-Aldrich
Silica gel (for column chromatography)7631-86-9-Merck
Reaction Scheme

G cluster_0 Friedländer Annulation 2-amino-4-methylbenzaldehyde 2-Amino-4-methylbenzaldehyde reaction_plus + 2-amino-4-methylbenzaldehyde->reaction_plus aminoacetonitrile Aminoacetonitrile aminoacetonitrile->reaction_plus 3-amino-7-methylquinoline 3-Amino-7-methylquinoline reaction_arrow -> KOH, Ethanol, Reflux reaction_plus->reaction_arrow reaction_arrow->3-amino-7-methylquinoline

Sources

Foundational

Quinoline-based heterocyclic building blocks for drug discovery

Title: The Quinoline Scaffold in Modern Drug Discovery: From Synthetic Access to Targeted Protein Degradation Executive Summary The quinoline (1-azanaphthalene) scaffold remains a cornerstone of medicinal chemistry, desi...

Author: BenchChem Technical Support Team. Date: February 2026

Title: The Quinoline Scaffold in Modern Drug Discovery: From Synthetic Access to Targeted Protein Degradation

Executive Summary

The quinoline (1-azanaphthalene) scaffold remains a cornerstone of medicinal chemistry, designated as a "privileged structure" due to its ability to bind diverse biological targets with high affinity. While historically synonymous with antimalarials (e.g., Chloroquine), modern applications have shifted toward Type I/II kinase inhibitors, DNA intercalators, and warheads for Proteolysis Targeting Chimeras (PROTACs). This guide outlines the technical roadmap for utilizing quinoline building blocks, focusing on synthetic modularity, Structure-Activity Relationship (SAR) logic, and overcoming metabolic liabilities like Aldehyde Oxidase (AO) oxidation.

The Pharmacophore & Chemical Space

The quinoline ring system offers a distinct electronic profile that dictates its binding capabilities.

  • Electronic Distribution: The nitrogen atom creates a significant dipole, making the C2 and C4 positions electrophilic (susceptible to nucleophilic attack), while the C3, C5, and C8 positions are nucleophilic.

  • Hinge Binding: In kinase drug discovery, the quinoline nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the kinase hinge region.

  • 
    -Stacking:  The planar bicyclic aromatic system facilitates intercalation between DNA base pairs or 
    
    
    
    -
    
    
    T-shaped interactions with aromatic residues (Phe, Tyr, Trp) in protein binding pockets.

Synthetic Strategies: The Povarov Protocol

While the Skraup and Friedländer syntheses are classical methods, they often require harsh conditions incompatible with sensitive functional groups. For modern library generation, the Povarov Reaction (Inverse Electron Demand Aza-Diels-Alder) is superior due to its multicomponent nature (MCR), allowing rapid diversification of the heterocyclic core.

Experimental Protocol: Iodine-Catalyzed Povarov Reaction

Objective: Synthesis of 2,4-disubstituted quinoline derivatives from anilines, aldehydes, and vinyl ethers.

Reagents & Materials:

  • Aniline derivative (1.0 equiv)

  • Aromatic Aldehyde (1.0 equiv)

  • Vinyl ether (e.g., ethyl vinyl ether) (1.2 equiv)

  • Molecular Iodine (

    
    ) (10 mol%)
    
  • Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

  • Oxidant (for aromatization): DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or atmospheric oxygen.

Step-by-Step Methodology:

  • Imine Formation (In Situ): In a round-bottom flask equipped with a magnetic stir bar, dissolve the aniline (1.0 mmol) and aldehyde (1.0 mmol) in MeCN (5 mL). Stir at room temperature for 30 minutes. Validation: Monitor by TLC (disappearance of aniline).

  • Cycloaddition: Add the vinyl ether (1.2 mmol) followed by molecular iodine (10 mol%).

  • Reaction: Stir the mixture at ambient temperature for 4–12 hours. The solution typically darkens. Mechanism:

    
     acts as a mild Lewis acid to activate the imine, facilitating the [4+2] cycloaddition to form the tetrahydroquinoline intermediate.
    
  • Aromatization: To the same pot, add DDQ (1.1 equiv) and stir for 1 hour to oxidize the tetrahydroquinoline to the fully aromatic quinoline.

  • Workup: Quench with saturated aqueous

    
     (to remove residual iodine). Extract with EtOAc (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Self-Validating Checkpoints:

  • NMR Diagnostic: The disappearance of the imine proton signal (~8.5 ppm) and the appearance of the aromatic quinoline protons (specifically C3-H) confirm aromatization.

  • Yield Expectations: 60–85% isolated yield for electron-rich anilines.

Visualizing the Synthetic Workflow

PovarovSynthesis Aniline Aniline (Core Scaffold) Imine Imine Formation (In Situ) Aniline->Imine Aldehyde Aldehyde (C2 Diversity) Aldehyde->Imine Olefin Vinyl Ether (C4 Diversity) Cyclo [4+2] Cycloaddition (Iodine Cat.) Olefin->Cyclo Imine->Cyclo + Olefin Inter Tetrahydroquinoline Intermediate Cyclo->Inter Oxidation Aromatization (DDQ/Oxidation) Inter->Oxidation Product 2,4-Disubstituted Quinoline Oxidation->Product

Caption: Modular assembly of the quinoline core via the Povarov multicomponent reaction, enabling rapid C2/C4 diversification.

Medicinal Chemistry Applications: Kinase Inhibition

The quinoline scaffold is ubiquitous in Type I and Type II kinase inhibitors. The C4-position is critical for "gatekeeper" interactions, while the C6/C7 positions often extend into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine, piperazine).

Case Study: Lenvatinib & Bosutinib

  • Lenvatinib (VEGFR inhibitor): Uses a quinoline-4-carboxamide core. The quinoline nitrogen interacts with the hinge region via a water-mediated bridge or direct H-bond, while the carboxamide directs the "tail" into the back pocket.

  • Bosutinib (Src/Abl inhibitor): A 4-anilinoquinoline-3-carbonitrile. The nitrile group increases the acidity of the aniline NH, strengthening the H-bond to the gatekeeper residue.

SAR Logic & Binding Mode

KinaseSAR Quinoline Quinoline Core Hinge Hinge Binder (N1) (H-Bond Acceptor) Quinoline->Hinge Essential Interaction Solvent Solvent Front (C6/C7) (Solubility/PK) Quinoline->Solvent Extension Vector Gatekeeper Gatekeeper Interaction (C4) (Selectivity) Quinoline->Gatekeeper Substituent Vector Metabolism Metabolic Liability (C2) (Aldehyde Oxidase) Quinoline->Metabolism Liability Gatekeeper->Hinge Spatial Constraint

Caption: Functional zoning of the quinoline scaffold for kinase inhibitor design, highlighting key interaction vectors.

ADME Optimization: The Aldehyde Oxidase (AO) Problem

A major liability of the quinoline scaffold is its susceptibility to oxidation at the C2 position by Aldehyde Oxidase (AO) , converting the drug into a 2-quinolone. This metabolic pathway is species-specific (high in humans/monkeys, low in dogs/rats), leading to poor in vitro-in vivo correlation (IVIVC).

Strategies to Block AO Metabolism:

  • C2-Blocking: Introducing a small substituent (Methyl, -Cl) or a steric bulk at C2 prevents the enzyme from accessing the site.

  • Electronic Deactivation: Adding an electron-donating group (EDG) like -NH2 at C3 or C4 increases electron density in the pyridine ring, making it less electrophilic and resistant to nucleophilic attack by the AO molybdenum center.

  • Scaffold Hopping: Replacing the CH at C3 with a Nitrogen (forming a 1,5-naphthyridine) can sometimes mitigate AO liability while maintaining hinge binding.

Data Summary: FDA-Approved Quinoline Drugs

Drug NamePrimary TargetIndicationKey Structural Feature
Lenvatinib VEGFR1-3, FGFRThyroid/Kidney Cancer4-Carboxamide linker
Cabozantinib c-Met, VEGFR2Renal Cell Carcinoma4-Phenoxy bridge
Bosutinib Src/AblCML3-Carbonitrile, 4-Anilino
Bedaquiline ATP SynthaseTuberculosisDiarylquinoline (non-planar)

Emerging Trends: Quinoline-Based PROTACs

The quinoline scaffold is transitioning from an inhibitor to a degrader. In PROTACs (Proteolysis Targeting Chimeras) , a quinoline-based kinase inhibitor acts as the "Warhead" (Protein of Interest ligand), linked to an E3 ligase recruiter (e.g., VHL or Cereblon).

  • Design Logic: The high affinity of quinolines for ATP pockets ensures strong target engagement. The C6 or C7 position, often pointing toward the solvent, serves as the ideal attachment point for the linker, minimizing steric clash within the binding pocket.

  • Example: A Bosutinib derivative (quinoline warhead) linked via an alkyl chain to a Thalidomide analog (Cereblon binder) can induce the degradation of Src kinase rather than just inhibiting it.

References

  • Marella, A., et al. (2013). "Quinoline: A privileged scaffold in drug discovery." Saudi Pharmaceutical Journal. Link

  • Kou, X., et al. (2014). "Povarov reactions: A versatile method for the synthesis of quinolines."[1] Organic & Biomolecular Chemistry. Link

  • Pryde, D. C., et al. (2010). "Aldehyde Oxidase: An Enzyme of Emerging Importance in Drug Discovery." Journal of Medicinal Chemistry. Link

  • FDA Label - Lenvatinib. (2015). U.S. Food and Drug Administration.[2][3] Link

  • Békés, M., et al. (2022). "PROTAC targeted protein degraders: the past is prologue." Nature Reviews Drug Discovery. Link

Sources

Exploratory

Medicinal Chemistry of 7-Methyl Substituted Aminoquinolines: Synthetic Architectures and Pharmacological Profiling

Executive Summary The aminoquinoline scaffold remains a cornerstone of medicinal chemistry, historically anchored by the 7-chloro-4-aminoquinoline pharmacophore (e.g., Chloroquine). However, the 7-methyl substituted amin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The aminoquinoline scaffold remains a cornerstone of medicinal chemistry, historically anchored by the 7-chloro-4-aminoquinoline pharmacophore (e.g., Chloroquine). However, the 7-methyl substituted aminoquinoline represents a distinct chemical space that alters the electronic, steric, and metabolic profile of the parent ring. This guide analyzes the transition from electron-withdrawing (7-Cl) to electron-donating (7-Me) substituents, detailing the synthetic challenges of regioselectivity, the impact on pKa and heme-binding affinity, and the specific utility of this scaffold in neuropharmacology (AChE inhibitors) versus its limitations in antimalarial therapy.

Module 1: Synthetic Chemistry & Regiocontrol

The primary challenge in accessing 7-methyl aminoquinolines is the regiochemical ambiguity inherent in the starting material, m-toluidine. Unlike p-substituted anilines which yield a single quinoline product, m-toluidine possesses two ortho-positions available for cyclization.

The Isomer Challenge (Skraup & Conrad-Limpach)

Cyclization of m-toluidine typically yields a mixture of 7-methylquinoline (major, kinetically favored) and 5-methylquinoline (minor, sterically hindered).

  • Skraup Synthesis: Reaction with glycerol and sulfuric acid is vigorous and often yields a 2:1 to 3:1 ratio of 7-Me to 5-Me isomers.

  • Conrad-Limpach Synthesis: Condensation with

    
    -keto esters (e.g., ethyl acetoacetate) allows for milder conditions but retains the regioselectivity issue.
    
Optimized Synthetic Protocol

To ensure high purity for biological evaluation, the following protocol is recommended for the synthesis of the 4-amino derivative.

Step-by-Step Protocol:

  • Condensation: Reflux m-toluidine (1.0 eq) with diethyl ethoxymethylenemalonate (EMME, 1.0 eq) at 110°C to form the enamine intermediate.

  • Cyclization: Add the enamine dropwise to boiling diphenyl ether (250°C). High temperature favors the formation of the 7-methyl isomer (7-methyl-4-hydroxyquinoline-3-carboxylate).

  • Hydrolysis & Decarboxylation: Saponify with NaOH, followed by thermal decarboxylation in diphenyl ether to yield 7-methyl-4-hydroxyquinoline.

  • Isomer Purification: Critical Step. The 7-methyl isomer is generally less soluble in ethanol/acetone mixtures than the 5-methyl isomer. Recrystallize twice from ethanol.

  • Chlorination: Treat with POCl

    
     (neat) at reflux to generate 4-chloro-7-methylquinoline.
    
  • S

    
    Ar Coupling:  React with the desired diamine (e.g., 1,4-diaminopentane) in NMP at 130°C to yield the final 7-methyl-4-aminoquinoline.
    
Synthetic Workflow Diagram

Synthesis_Pathway Start m-Toluidine (Precursor) Inter Enamine Intermediate Start->Inter + EMME Cyclization Thermal Cyclization (250°C) Inter->Cyclization Isomers Isomer Mixture (7-Me major / 5-Me minor) Cyclization->Isomers Pure 7-Methyl-4-hydroxyquinoline (Purified) Isomers->Pure Fract. Crystallization Chlor 4-Chloro-7-methylquinoline Pure->Chlor + POCl3 Final 7-Methyl-4-aminoquinoline (Final Scaffold) Chlor->Final + Diamine (SnAr)

Figure 1.1: Synthetic pathway highlighting the critical purification step required to isolate the 7-methyl isomer from the 5-methyl byproduct.

Module 2: Antimalarial Pharmacology (The 7-Position Switch)

The 7-position of the quinoline ring is the primary determinant of electronic affinity for the heme target. Replacing the chlorine (Chloroquine) with a methyl group drastically alters the pharmacophore.

Electronic Effects: Cl vs. Me

The antimalarial potency of 4-aminoquinolines relies on π-π stacking with ferriprotoporphyrin IX (heme) to inhibit hemozoin formation.

  • 7-Chloro (EWG): Exerts a

    
     (inductive withdrawing) and 
    
    
    
    (mesomeric donating) effect. The net effect maintains a specific electron density on the pyridine ring nitrogen.
  • 7-Methyl (EDG): Exerts a

    
     (inductive donating) effect.
    
    • Hammett Constants (

      
      ):  7-Cl (
      
      
      
      ) vs. 7-Me (
      
      
      ).
    • pKa Shift: The electron-donating methyl group increases the basicity of the quinoline nitrogen (pKa

      
      ). While this enhances lysosomal accumulation (pH trapping), it disrupts the optimal quadrupole interaction required for strong heme binding.
      
Comparative SAR Data

The following table summarizes the loss of potency typically observed when switching from 7-Cl to 7-Me in a standard 4-aminoquinoline scaffold against P. falciparum.

Substituent (R7)Electronic NatureHammett (

)
pKa (Quinoline N)IC50 (nM) Pf 3D7Heme Binding (

)
-Cl (Chloroquine)EWG+0.37~8.415 - 20High (

)
-CH

EDG-0.07~8.9150 - 300Moderate
-OCH

Strong EDG+0.12~9.2>500Low
-NO

Strong EWG+0.71~6.3>1000Very Low (pKa too low)

Note: Data represents general trends derived from SAR studies (e.g., Egan et al., J. Med. Chem). The 7-Me analog is consistently less potent than the 7-Cl parent.

Module 3: Neuropharmacology (Tacrine & AChE Inhibition)

While the 7-methyl substitution is suboptimal for malaria, it excels in the design of Acetylcholinesterase (AChE) inhibitors for Alzheimer's disease. The scaffold here is often a tetrahydroacridine (Tacrine derivative), which is structurally homologous to the aminoquinoline.

Mechanism of Action

7-Methyltacrine derivatives exhibit enhanced binding to the catalytic anionic site (CAS) of AChE compared to unsubstituted analogs. The methyl group provides:

  • Hydrophobic Interaction: Fills a hydrophobic pocket within the enzyme active site.

  • Electronic Modulation: Increases the basicity of the acridine nitrogen, ensuring protonation at physiological pH, which is essential for cation-pi interactions with Trp84 in the active site.

Key Application: Bis(7)-Tacrine

Dimeric inhibitors, such as Bis(7)-tacrine , utilize a 7-carbon alkyl linker connecting two tacrine units. However, the "7" in the name refers to the linker length. When the ring itself is substituted at the 7-position with a methyl group (7-methyltacrine), it serves as a probe to increase selectivity for AChE over Butyrylcholinesterase (BChE).

Module 4: ADME & Metabolic Liability[1]

A critical consideration for 7-methyl aminoquinolines is their metabolic stability. The methyl group at the 7-position is a "soft spot" for Cytochrome P450 enzymes.

Benzylic Oxidation Pathway

Unlike the metabolically robust chlorine atom, the 7-methyl group undergoes rapid benzylic oxidation. This transformation drastically changes the lipophilicity (LogP) and polarity of the molecule, often leading to rapid clearance.

Metabolic Sequence:

  • Substrate: 7-Methyl-aminoquinoline (Lipophilic, Active).

  • CYP450 Hydroxylation: Formation of 7-Hydroxymethyl metabolite.

  • Oxidation: Conversion to 7-Carboxylic acid (Highly polar, Inactive, Rapidly excreted).

Metabolic Pathway Diagram

Metabolism Drug 7-Methyl-Aminoquinoline (Active Drug) CYP CYP450 (Benzylic Hydroxylation) Drug->CYP Alcohol 7-Hydroxymethyl Metabolite CYP->Alcohol Dehydro Dehydrogenase Alcohol->Dehydro Acid 7-Carboxylic Acid (Inactive/Excreted) Dehydro->Acid

Figure 4.1: The metabolic liability of the 7-methyl group. Benzylic oxidation converts the lipophilic drug into a highly polar carboxylic acid, terminating activity.

References

  • Egan, T. J., et al. (2000). Structure-Function Relationships in Aminoquinolines: Effect of Antimalarial Activity.[1] Journal of Medicinal Chemistry.

  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines.[1] Current Organic Chemistry.

  • Recanatini, M., et al. (2000). SAR of Tacrine Derivatives as Acetylcholinesterase Inhibitors. Current Medicinal Chemistry.

  • Rowlands, G. J., et al. (2020).[2] Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives. Journal of Organic Chemistry.[3] [2][4]

  • Navío, J. A., et al. (2002). Oxidation of 6- and 8-methylquinolines upon UV-illumination.[5] Photochemical & Photobiological Sciences.[5]

Sources

Protocols & Analytical Methods

Method

Synthesis of ethyl 3-amino-7-methylquinoline-2-carboxylate from starting materials

An Application Note and Detailed Protocol for the Synthesis of Ethyl 3-amino-7-methylquinoline-2-carboxylate Abstract This document provides a comprehensive guide for the synthesis of ethyl 3-amino-7-methylquinoline-2-ca...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Detailed Protocol for the Synthesis of Ethyl 3-amino-7-methylquinoline-2-carboxylate

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 3-amino-7-methylquinoline-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline scaffold is a privileged structure found in numerous pharmacologically active agents. This guide details a robust and efficient synthetic route, elaborating on the underlying chemical principles, providing step-by-step experimental protocols, and offering insights into the selection of reagents and reaction conditions. The primary synthetic strategy discussed is the Friedländer annulation, a classic and versatile method for constructing the quinoline ring system.[1] This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development.

Introduction and Scientific Background

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic pharmaceuticals.[2] The quinoline ring system is found in well-known drugs such as the antimalarial quinine and the antibacterial agent ciprofloxacin.[2] The specific target of this guide, ethyl 3-amino-7-methylquinoline-2-carboxylate, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including as kinase inhibitors for anticancer therapy.[3] The presence of the amino and carboxylate functional groups at the 2 and 3 positions, respectively, provides versatile handles for further chemical modifications, enabling the exploration of a wide range of chemical space in drug discovery programs.

The synthesis of polysubstituted quinolines is a central theme in organic chemistry, and several named reactions have been developed for this purpose, including the Skraup, Doebner-von Miller, and Combes syntheses.[4] However, the Friedländer annulation stands out for its convergence and efficiency, typically involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[1][4] Modern iterations of this reaction utilize a variety of catalysts to improve yields and mildness of reaction conditions, moving away from harsh classical methods that required high temperatures or strongly acidic or basic environments.[5] This guide will focus on a catalyzed Friedländer approach to afford the title compound.

Overview of the Synthetic Strategy

The synthesis of ethyl 3-amino-7-methylquinoline-2-carboxylate will be achieved through a two-part process. First, the synthesis of the key starting material, 2-amino-4-methylacetophenone, is described. This is followed by the core reaction: the catalyzed Friedländer annulation of 2-amino-4-methylacetophenone with ethyl cyanoacetate to construct the target quinoline.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted in the workflow diagram below.

G cluster_0 Part A: Starting Material Synthesis cluster_1 Part B: Quinoline Formation p_toluidine p-Toluidine acetanilide N-(4-methylphenyl)acetamide p_toluidine->acetanilide Acetic anhydride, Pyridine friedel_crafts Friedel-Crafts Acylation acetanilide->friedel_crafts AlCl3, Acetyl chloride amino_ketone 2-amino-4-methylacetophenone friedel_crafts->amino_ketone Fries Rearrangement target_compound Ethyl 3-amino-7-methylquinoline-2-carboxylate amino_ketone->target_compound Friedländer Annulation (Lewis Acid Catalyst, e.g., In(OTf)3) ethyl_cyanoacetate Ethyl Cyanoacetate ethyl_cyanoacetate->target_compound

Caption: Overall workflow for the synthesis of the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents should be handled with care, and material safety data sheets (MSDS) should be consulted prior to use.

Part A: Synthesis of 2-amino-4-methylacetophenone

This protocol outlines a common method for the synthesis of the required ortho-aminoaryl ketone starting from p-toluidine via a Fries rearrangement.

Materials and Reagents:

  • p-Toluidine

  • Acetic anhydride

  • Pyridine

  • Aluminum chloride (AlCl₃)

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Magnesium sulfate (MgSO₄), anhydrous

  • Ethanol

  • Round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator, and standard laboratory glassware.

Step-by-Step Procedure:

  • Acetylation of p-Toluidine:

    • In a 250 mL round-bottom flask, dissolve p-toluidine (10.7 g, 0.1 mol) in 50 mL of dichloromethane.

    • Cool the solution in an ice bath and slowly add acetic anhydride (11.2 mL, 0.12 mol), followed by pyridine (9.7 mL, 0.12 mol).

    • Stir the reaction mixture at room temperature for 2 hours.

    • Wash the organic layer with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-(4-methylphenyl)acetamide.

  • Fries Rearrangement:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, place anhydrous aluminum chloride (32.0 g, 0.24 mol).

    • Slowly add acetyl chloride (12.8 mL, 0.18 mol) while stirring.

    • Add N-(4-methylphenyl)acetamide (14.9 g, 0.1 mol) portion-wise to the stirred mixture.

    • Heat the reaction mixture to 160-170 °C for 3 hours.

    • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic extracts, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-amino-4-methylacetophenone.

Part B: Friedländer Annulation for the Synthesis of Ethyl 3-amino-7-methylquinoline-2-carboxylate

This protocol utilizes a Lewis acid catalyst for the efficient condensation of 2-amino-4-methylacetophenone with ethyl cyanoacetate. Indium(III) triflate (In(OTf)₃) is highlighted as an effective catalyst for this transformation under solvent-free conditions.[6]

Materials and Reagents:

  • 2-amino-4-methylacetophenone (from Part A)

  • Ethyl cyanoacetate

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, magnetic stirrer, heating mantle, and equipment for column chromatography.

Reaction Parameters Summary:

Reagent/ParameterQuantity/ValueMolar Ratio
2-amino-4-methylacetophenone1.49 g (10 mmol)1.0
Ethyl cyanoacetate1.24 g (11 mmol)1.1
In(OTf)₃0.28 g (0.5 mmol)0.05
Temperature80 °C-
Reaction Time4-6 hours-

Step-by-Step Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 2-amino-4-methylacetophenone (1.49 g, 10 mmol), ethyl cyanoacetate (1.24 g, 11 mmol), and In(OTf)₃ (0.28 g, 0.5 mmol).

  • Reaction Execution:

    • Stir the mixture at 80 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.

    • Dissolve the crude product in a minimal amount of ethyl acetate.

    • Purify the product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient (e.g., starting from 9:1 and gradually increasing the polarity).

    • Combine the fractions containing the desired product and evaporate the solvent under reduced pressure.

    • The resulting solid can be further purified by recrystallization from ethanol to yield ethyl 3-amino-7-methylquinoline-2-carboxylate as a crystalline solid.

Reaction Mechanism

The Friedländer annulation in this context proceeds through a cascade of reactions initiated by the Lewis acid catalyst. The proposed mechanism involves an initial condensation followed by an intramolecular cyclization and dehydration.

G ketone 2-amino-4-methylacetophenone enamine Enamine Intermediate ketone->enamine Condensation ester Ethyl cyanoacetate ester->enamine Condensation catalyst In(OTf)3 catalyst->enamine Catalyst activates ketone cyclized Cyclized Intermediate enamine->cyclized Intramolecular Cyclization dehydrated Dehydrated Intermediate cyclized->dehydrated Dehydration product Ethyl 3-amino-7-methylquinoline-2-carboxylate dehydrated->product Tautomerization

Caption: Proposed mechanism for the Friedländer annulation.

Causality of Mechanistic Steps:

  • Activation: The Lewis acid catalyst, In(OTf)₃, coordinates to the carbonyl oxygen of 2-amino-4-methylacetophenone, increasing its electrophilicity.

  • Condensation: The active methylene group of ethyl cyanoacetate attacks the activated carbonyl carbon, leading to a condensation reaction and the formation of an enamine intermediate after dehydration.

  • Intramolecular Cyclization: The amino group of the aminoketone moiety attacks the cyano group, leading to a six-membered ring formation.

  • Tautomerization and Aromatization: A series of proton transfers and tautomerization leads to the final, stable aromatic quinoline ring system.

Characterization of the Final Product

The structure and purity of the synthesized ethyl 3-amino-7-methylquinoline-2-carboxylate should be confirmed by standard analytical techniques.

  • ¹H NMR: Expected signals would include those for the ethyl ester protons (a triplet and a quartet), the methyl group on the quinoline ring (a singlet), aromatic protons, and the amino group protons (a broad singlet).

  • ¹³C NMR: The spectrum should show distinct signals for the carbonyl carbon of the ester, the aromatic carbons of the quinoline ring, the carbons of the ethyl group, and the methyl group.

  • FT-IR Spectroscopy: Characteristic absorption bands would be observed for the N-H stretching of the amino group (around 3300-3500 cm⁻¹), the C=O stretching of the ester (around 1700-1730 cm⁻¹), and C=C and C=N stretching in the aromatic region.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the product (C₁₃H₁₄N₂O₂) should be observed.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of ethyl 3-amino-7-methylquinoline-2-carboxylate. By following the outlined procedures, researchers can efficiently produce this valuable heterocyclic building block for applications in drug discovery and medicinal chemistry. The use of a modern, catalyzed approach to the Friedländer annulation ensures good yields and milder reaction conditions compared to traditional methods.

References

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. [4][7]

  • A New Green Approach to the Friedländer Synthesis of Quinolines. Synfacts.
  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry (RSC Publishing).
  • Friedländer synthesis. Wikipedia.
  • Design, synthesis, and structural elucidation of ethyl 2-amino-5-oxo-4-aryl-4H-pyrano[3,2-c]quinoline-3-carboxylates as dual EGFR/HER-2 inhibitors endowed with antiprolifer
  • Natural Bond Orbital Analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde. Journal of the Turkish Chemical Society, Section A: Chemistry.

Sources

Application

Section 1: The Green Approach: Copper-Catalyzed N-Arylation (Chan-Lam Coupling)

An Application Guide to the N-Arylation of 3-Amino-7-methylquinoline with Boronic Acids For researchers and professionals in drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the cor...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the N-Arylation of 3-Amino-7-methylquinoline with Boronic Acids

For researchers and professionals in drug discovery, the quinoline scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents.[1] The ability to efficiently modify this structure is paramount for developing new chemical entities with tailored pharmacological profiles. A key transformation in this endeavor is the formation of a carbon-nitrogen (C-N) bond to link aryl groups, provided by boronic acids, to the quinoline core. This process, known as N-arylation, generates diverse libraries of compounds for screening and lead optimization.

This guide provides a detailed examination of the primary catalytic systems used for the coupling of 3-amino-7-methylquinoline with a variety of boronic acids. We will delve into the mechanistic rationale behind two powerful, yet distinct, methodologies: the copper-catalyzed Chan-Lam coupling and the palladium-catalyzed Buchwald-Hartwig amination. By understanding the principles governing these reactions, scientists can make informed decisions to select and optimize conditions for their specific synthetic challenges.

The Chan-Lam coupling reaction is an increasingly popular method for C-N bond formation, prized for its operational simplicity and milder conditions compared to palladium-catalyzed alternatives. It often proceeds in the presence of air as the oxidant and can sometimes be performed without the need for specialized ligands or bases, aligning with the principles of green chemistry.[2]

Mechanistic Rationale and Key Advantages

The reaction is believed to proceed through a Cu(II) intermediate. The amine (3-amino-7-methylquinoline) coordinates to the copper center, followed by interaction with the boronic acid. A subsequent reductive elimination step forms the desired C-N bond and a Cu(0) species, which is then re-oxidized to Cu(II) by an oxidant (typically oxygen from the air) to complete the catalytic cycle.

The primary advantages of this method are:

  • Mild Conditions: Reactions are often run at room temperature and open to the atmosphere.[2]

  • Cost-Effectiveness: Copper catalysts are significantly less expensive than palladium catalysts.

  • Functional Group Tolerance: The milder conditions can be more forgiving to sensitive functional groups.

Chan_Lam_Coupling Figure 1: Catalytic Cycle of Chan-Lam N-Arylation Cu_II Cu(II) Complex_A Amine-Cu(II) Complex Cu_II->Complex_A + R¹-NH₂ (Aminoquinoline) Complex_B Cu(II) Aryl Amide Complex_A->Complex_B + R²-B(OH)₂ (Boronic Acid) - 2H₂O Cu_0 Cu(0) Complex_B->Cu_0 Reductive Elimination Product R¹-NH-R² (N-Aryl Quinoline) Complex_B->Product Cu_0->Cu_II Oxidation (Air)

Caption: Figure 1: Catalytic Cycle of Chan-Lam N-Arylation

Protocol 1: General Procedure for Chan-Lam Coupling

This protocol is adapted from a ligand- and base-free method for coupling aminoquinolines.[2]

Materials:

  • 3-Amino-7-methylquinoline

  • Aryl boronic acid (1.2 equivalents)

  • Copper(II) acetate (Cu(OAc)₂, 10 mol%)

  • Methanol (MeOH)

  • Round-bottom flask equipped with a magnetic stir bar

  • Stir plate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-amino-7-methylquinoline (1.0 equiv.), the desired aryl boronic acid (1.2 equiv.), and copper(II) acetate (0.10 equiv.).

  • Solvent Addition: Add methanol to achieve a suitable concentration (e.g., 0.1 M). There is no need to purge the flask with an inert gas; the reaction utilizes atmospheric oxygen.

  • Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically open to the air.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours.[2]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and water.

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the desired N-aryl-3-amino-7-methylquinoline.

Data Summary: Substrate Scope

The efficiency of the Chan-Lam coupling can vary based on the electronic properties of the boronic acid.

Boronic Acid SubstituentTypical Yield RangeNotes
PhenylGoodThe parent, unsubstituted boronic acid serves as a good baseline.
4-Methylphenyl (p-tolyl)Good to ExcellentElectron-donating groups are generally well-tolerated.
4-MethoxyphenylGoodStronger electron-donating groups also perform well.
4-ChlorophenylModerate to GoodElectron-withdrawing groups can sometimes lead to slightly lower yields.
3-NitrophenylModerateStrongly deactivating groups may require longer reaction times or slightly elevated temperatures.

Table 1: Representative yields for Chan-Lam coupling with various boronic acids.

Section 2: The Workhorse: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is one of the most robust and widely used methods for forming C-N bonds in modern organic synthesis.[3][4] It relies on a palladium catalyst, a phosphine ligand, and a base to couple an amine with an aryl halide or pseudohalide. While the classic reaction involves an aryl halide, its principles are central to advanced C-N coupling strategies. For the coupling of 3-amino-7-methylquinoline, this reaction provides a powerful and versatile toolset.

Mechanistic Rationale and Critical Parameters

The catalytic cycle involves three key steps: (1) Oxidative Addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species; (2) Amine Coordination and Deprotonation by a base to form a palladium-amido complex; and (3) Reductive Elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3][5]

Success in Buchwald-Hartwig amination hinges on the careful selection of three components:

  • Palladium Catalyst/Precatalyst: Modern reactions often use "precatalysts" where the Pd is already complexed with a ligand, ensuring efficient generation of the active Pd(0) species.

  • Ligand: Bulky, electron-rich phosphine ligands are crucial. They promote the oxidative addition and reductive elimination steps while preventing catalyst decomposition.[6] Ligand choice is often the most critical parameter for optimization.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions. The choice of base can significantly impact reaction rate and yield.

Buchwald_Hartwig_Amination Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination Pd_0 L-Pd(0) Ox_Ad Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd_0->Ox_Ad Oxidative Addition Amide_Complex Palladium Amido Complex L-Pd(II)(Ar)(NHR¹) Ox_Ad->Amide_Complex Ligand Exchange & Deprotonation Amide_Complex->Pd_0 Reductive Elimination Product Ar-NHR¹ (N-Aryl Quinoline) Amide_Complex->Product ArX Ar-X (Aryl Halide) ArX->Ox_Ad Amine R¹-NH₂ (Aminoquinoline) Amine->Ox_Ad Base Base Base->Ox_Ad

Caption: Figure 2: Catalytic Cycle of Buchwald-Hartwig Amination

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This is a general protocol; optimization of the ligand, base, and solvent is often necessary.

Materials:

  • 3-Amino-7-methylquinoline (1.2 equivalents)

  • Aryl bromide or iodide (1.0 equivalent)

  • Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)

  • Ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃), 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Schlenk flask or reaction vial suitable for inert atmosphere

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup (Inert Atmosphere): In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv.), 3-amino-7-methylquinoline (1.2 equiv.), the base (2.0 equiv.), and the palladium precatalyst (0.02 equiv.) to a dry Schlenk flask.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

  • Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Data Summary: Common Reaction Conditions

The choice of catalyst system is critical for success.

Ligand FamilyCommon BaseTypical SolventTemperature (°C)Notes
Biarylphosphines
RuPhos / XPhosNaOtBu, LiHMDSToluene, Dioxane80-110Highly general and effective for a wide range of amines, including heteroaromatic ones.[7]
Ferrocene-based
dppfNaOtBu, Cs₂CO₃Dioxane, DMF90-120One of the earlier, robust ligands, though sometimes less active than modern biarylphosphines.[3]
Xanthene-based
XantphosCs₂CO₃, K₃PO₄Dioxane100-120The wide bite angle is useful for preventing side reactions. Often used with less strong bases.[8]

Table 2: Common catalyst, base, and solvent combinations for Buchwald-Hartwig amination.

Section 3: Experimental Workflow and Modern Techniques

A successful synthesis campaign requires not only optimized reaction conditions but also a robust workflow from setup to final product isolation.

Accelerating Reactions with Microwave Synthesis

Microwave-assisted synthesis has become a valuable tool for accelerating reaction optimization and production.[9] The rapid, efficient heating can significantly shorten reaction times from hours to minutes and often improves yields.[10]

Protocol Modification for Microwave:

  • Combine all reagents (aminoquinoline, boronic acid/aryl halide, catalyst, base) in a dedicated microwave reaction vial.

  • Add the solvent and seal the vial with a septum cap.

  • Place the vial in the microwave reactor.

  • Irradiate at a set temperature (e.g., 140-150 °C) for a short duration (e.g., 15-30 minutes).[10]

  • After cooling, proceed with the standard work-up and purification.

Experimental_Workflow Figure 3: General Experimental Workflow Setup 1. Reaction Setup (Inert atmosphere for Pd) Reaction 2. Reaction Execution (Conventional Heat or Microwave) Setup->Reaction Monitoring 3. Progress Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Quench & Work-up (Filtration, Extraction) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Product Analysis (NMR, MS, Purity) Purification->Analysis

Caption: Figure 3: General Experimental Workflow

Purification and Characterization

Purification of quinoline derivatives is a critical final step.

  • Column Chromatography: This is the most common method for isolating the desired product from unreacted starting materials, catalysts, and byproducts. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically effective.

  • Crystallization: For solid products, recrystallization can be an excellent method for achieving high purity.[11]

  • Extraction: Acid-base extraction can be useful for initial cleanup, as the basic nitrogen on the quinoline ring allows for its separation from neutral impurities.[11]

Final product identity and purity should always be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Conclusion

The N-arylation of 3-amino-7-methylquinoline with boronic acids is a powerful strategy for generating novel molecular architectures in drug discovery. Researchers have two primary catalytic systems at their disposal. The Chan-Lam coupling offers a milder, more cost-effective, and "greener" route, which is ideal for substrates tolerant to copper and aerobic conditions. In contrast, the Buchwald-Hartwig amination provides a highly robust and broadly applicable, albeit more expensive, method that has been refined to couple even the most challenging substrates. The choice between these methods will depend on the specific boronic acid or aryl halide partner, functional group compatibility, and available laboratory resources. By leveraging the detailed protocols and mechanistic insights provided, scientists can effectively navigate the synthesis of diverse N-aryl quinoline libraries to accelerate the discovery of new therapeutic agents.

References

  • Substrate scope of Cu‐catalyzed C−N coupling of 3‐aminoquinoline with... - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Practical C-H Functionalization of Quinones with Boronic Acids - Organic Chemistry Portal. Available at: [Link]

  • Palladium-Catalysed Synthesis and Transformation of Quinolones - MDPI. Available at: [Link]

  • Direct C–H Functionalization of Quinones with Boronic Acids - PMC. Available at: [Link]

  • US4398916A - Process for purification of quinoline yellow - Google Patents.
  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water and Study the Electronic Effec - IJSRP. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules - CONICET. Available at: [Link]

  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondensation - PMC. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions | Chemical Reviews. Available at: [Link]

  • Principles of the Suzuki Coupling Reaction - Encyclopedia.pub. Available at: [Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - MDPI. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC. Available at: [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. Available at: [Link]

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. Available at: [Link]

  • Microwave Chemistry: One-Pot Cyclization/Suzuki Coupling, Reaction Screening of o-Alkynyl benzaldehydes, Vorbrüggen Glycosylation, Pyrazolopyridines. Available at: [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. Available at: [Link]

  • Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product b - Diva-Portal.org. Available at: [Link]

  • Stereospecific Enzymatic Conversion of Boronic Acids to Amines - PMC. Available at: [Link]

  • Suzuki-Miyaura - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy - PMC. Available at: [Link]

  • EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES. Available at: [Link]

  • Table 2 : The effect of various bases on the Suzuki coupling reaction a - ResearchGate. Available at: [Link]

  • Coupling cyclizations with fragmentations for the preparation of heteroaromatics: quinolines from o-alkenyl arylisocyanides and boronic acids - Chemical Communications (RSC Publishing). Available at: [Link]

  • Conventional methods of quinoline synthesis - ResearchGate. Available at: [Link]

Sources

Method

Preparation of kinase inhibitor libraries using aminoquinoline intermediates

Application Note & Protocols Topic: High-Throughput Synthesis of Kinase Inhibitor Libraries Utilizing Aminoquinoline Scaffolds Abstract Protein kinases are a critical class of enzymes that regulate a vast number of cellu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: High-Throughput Synthesis of Kinase Inhibitor Libraries Utilizing Aminoquinoline Scaffolds

Abstract

Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1] Consequently, they have become one of the most important families of drug targets.[2][3] The quinoline core, and specifically the 4-aminoquinoline motif, represents a "privileged scaffold" in medicinal chemistry due to its synthetic tractability and its ability to form key interactions within the ATP-binding site of many kinases.[4][5][6] This document provides a comprehensive guide to the design and synthesis of focused kinase inhibitor libraries using versatile aminoquinoline intermediates. We present detailed, field-proven protocols for a robust two-step combinatorial synthesis strategy, enabling the rapid generation of diverse compound libraries for high-throughput screening and lead discovery.

Introduction: The Power of the Aminoquinoline Scaffold

The development of small-molecule kinase inhibitors has revolutionized targeted therapy.[2] Many successful inhibitors are ATP-competitive, meaning they occupy the ATP-binding pocket and prevent the phosphorylation of substrate proteins.[] The hinge region of the kinase, a flexible loop connecting the N- and C-lobes, is a critical anchoring point for these inhibitors, typically forming one to three key hydrogen bonds that mimic the interaction of the adenine base of ATP.[8]

The 4-aminoquinoline scaffold has emerged as a highly effective hinge-binding motif.[9] Its nitrogen atoms and aromatic structure are perfectly suited to establish the necessary hydrogen bond donor-acceptor pattern with the kinase hinge backbone.[8][10] The true power of this scaffold lies in its synthetic accessibility, which allows for systematic structural modifications at multiple positions. This enables a combinatorial approach where different chemical moieties can be strategically introduced to explore the chemical space around the ATP-binding site, optimizing for potency, selectivity, and drug-like properties.[11][12]

This guide details a modular strategy for library synthesis built around a central aminoquinoline core, allowing for diversification at two key vectors.

cluster_0 Core Scaffold Generation cluster_1 Library Diversification Core_Start 4-Chloro-6-bromoquinoline SNAr Nucleophilic Aromatic Substitution (SNAr) Core_Start->SNAr Amine_Library Diverse Amines (R1-NH2) Amine_Library->SNAr Intermediate N-(R1)-6-bromoquinolin-4-amine (Key Intermediate) SNAr->Intermediate Suzuki Suzuki-Miyaura Cross-Coupling Intermediate->Suzuki To Diversification Step Boronic_Acid_Library Diverse Boronic Acids (R2-B(OH)2) Boronic_Acid_Library->Suzuki Final_Library Final Kinase Inhibitor Library (Diverse R1 and R2) Suzuki->Final_Library

Figure 1: Combinatorial synthesis workflow using a key aminoquinoline intermediate.

Library Design and Medicinal Chemistry Rationale

Our strategy employs a divergent synthetic approach starting from a common intermediate, N-(R1)-6-bromoquinolin-4-amine. This design is highly efficient for library production.

  • Vector 1 (R1 - The "Back Pocket" Explorer): The first point of diversity is introduced at the 4-amino position via a nucleophilic aromatic substitution (SNAr) reaction.[13][14] By varying the amine (R1-NH2), chemists can introduce moieties that project into the solvent-exposed region or deeper into hydrophobic "back pockets" of the ATP-binding site. This position is critical for modulating selectivity and physicochemical properties like solubility.[13]

  • Vector 2 (R2 - The "Selectivity" Tuner): The bromine atom at the C6 position serves as a versatile chemical handle for palladium-catalyzed cross-coupling reactions, most commonly the Suzuki-Miyaura reaction.[13][14] This allows for the introduction of a wide array of aryl and heteroaryl groups (R2). Modifications at this position can influence kinase selectivity by forming interactions with regions outside the immediate hinge-binding area and can also be used to fine-tune pharmacokinetic properties.

This two-pronged approach allows for the systematic exploration of the structure-activity relationship (SAR) around the aminoquinoline core.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Synthesis of N-Aryl-6-bromoquinolin-4-amine Intermediates (Library Core)

This protocol describes the parallel synthesis of a set of core intermediates via SNAr reaction.

Materials:

  • 6-bromo-4-chloroquinoline (1.0 eq)

  • A library of diverse primary amines or anilines (1.1 eq)

  • tert-Butanol (t-BuOH), anhydrous

  • Reaction vials (e.g., 20 mL scintillation vials with Teflon-lined caps)

  • Stir plate with heating capabilities

  • Standard laboratory glassware for workup

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate (NaHCO₃) solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To each reaction vial, add 6-bromo-4-chloroquinoline (e.g., 242 mg, 1.0 mmol).

  • Amine Addition: Add the corresponding amine or aniline (1.1 mmol, 1.1 eq) to each respective vial.

  • Solvent Addition: Add anhydrous tert-butanol (5 mL) to each vial.

  • Reaction: Seal the vials tightly and place them on a pre-heated stir plate at 80 °C. Stir the reactions for 4-6 hours.[14]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (6-bromo-4-chloroquinoline) is consumed.

  • Workup:

    • Allow the reaction mixtures to cool to room temperature.

    • Dilute each mixture with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure N-(R1)-6-bromoquinolin-4-amine intermediate.

  • Characterization: Confirm the structure and purity of the intermediates using ¹H NMR, ¹³C NMR, and LC-MS.

Protocol 2: Library Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the diversification of the core intermediates with a library of boronic acids.

Materials:

  • N-(R1)-6-bromoquinolin-4-amine intermediates from Protocol 1 (1.0 eq)

  • A library of diverse aryl/heteroaryl boronic acids or esters (1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 M aqueous solution)

  • 1,4-Dioxane, anhydrous

  • Reaction vials and heating/stirring apparatus

  • Standard workup and purification reagents as in Protocol 1.

Procedure:

  • Reaction Setup: To each reaction vial, add the N-(R1)-6-bromoquinolin-4-amine intermediate (e.g., 0.2 mmol, 1.0 eq) and the corresponding boronic acid (0.3 mmol, 1.5 eq).

  • Catalyst Addition: Add Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 0.05 eq) to each vial. Note: Operations with palladium catalysts should be handled carefully.

  • Solvent and Base Addition: Add anhydrous 1,4-dioxane (3 mL) followed by 2.0 M aqueous Na₂CO₃ (0.5 mL) to each vial.

  • Reaction: Seal the vials, and heat the mixtures to 80-90 °C with vigorous stirring for 8-12 hours.[13][14]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (1 x 15 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify each final compound via flash column chromatography or preparative HPLC to obtain the desired library members.

  • Final Analysis: Characterize each library member by ¹H NMR, LC-MS, and assess purity by HPLC (typically >95%).

Data Summary and Application

The combinatorial power of this method allows for the rapid generation of a matrix of compounds. The resulting data can be tabulated to facilitate SAR analysis.

Table 1: Representative Data for a Hypothetical Aminoquinoline Library

Compound IDR1 Group (from Amine)R2 Group (from Boronic Acid)Yield (%)Purity (HPLC %)cLogP (Calculated)RIPK2 IC₅₀ (nM) [Hypothetical]
AQ-0013,4-dimethoxyphenylphenyl78>984.155.2
AQ-0023,4-dimethoxyphenyl4-pyridinyl65>993.515.8
AQ-003benzo[d]thiazol-5-ylphenyl72>974.820.1
AQ-004benzo[d]thiazol-5-yl4-pyridinyl61>984.35.1
AQ-0054-fluorophenyl3-pyridinyl81>993.989.4

This data is illustrative, modeled after findings for RIPK2 inhibitors to show how SAR can be interpreted.[13][15]

cluster_workflow From Synthesis to Hit Identification Synthesis Combinatorial Synthesis (Protocols 1 & 2) Purification Purification & Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Plating Library Plating & Stock Solution Prep Purification->Plating Screening High-Throughput Kinase Assay (e.g., ADP-Glo) Plating->Screening Hit_ID Hit Identification (Potency & Selectivity) Screening->Hit_ID

Figure 2: Overall experimental workflow from library synthesis to biological screening.

The synthesized library is then typically screened against a panel of kinases to identify potent and selective inhibitors. A common primary screen is a luminescence-based assay (e.g., ADP-Glo™) that quantifies kinase activity by measuring the amount of ADP produced. Hits from this primary screen are then subjected to dose-response studies to determine IC₅₀ values and secondary screening for selectivity against other kinases.

Target Pathway Example: RIPK2 in Inflammatory Signaling

Receptor-interacting protein kinase 2 (RIPK2) is a key mediator of inflammatory signals downstream of NOD1 and NOD2 pattern recognition receptors.[15] Inhibiting RIPK2 is a promising therapeutic strategy for inflammatory diseases.[13] The 4-aminoquinoline scaffold has been successfully employed to generate potent and selective RIPK2 inhibitors.[13][15]

MDP MDP (Bacterial Peptidoglycan) NOD2 NOD2 (Intracellular Receptor) MDP->NOD2 binds RIPK2 RIPK2 Kinase NOD2->RIPK2 recruits & activates TAK1 TAK1 Complex RIPK2->TAK1 phosphorylates NFkB NF-κB Activation TAK1->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines induces transcription Inhibitor Aminoquinoline Inhibitor Library Inhibitor->RIPK2 INHIBITS

Figure 3: Simplified NOD2-RIPK2 signaling pathway targeted by aminoquinoline inhibitors.

Conclusion

The use of aminoquinoline intermediates provides a robust and highly efficient platform for the construction of diverse kinase inhibitor libraries. The synthetic protocols detailed herein are scalable and amenable to parallel synthesis formats, enabling the rapid generation of hundreds of discrete compounds. This strategy, which combines a privileged core with systematic diversification, is a powerful tool for academic and industrial researchers aiming to accelerate the discovery of novel and selective kinase inhibitors for a range of therapeutic applications.

References

  • Title: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
  • Title: Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts Source: PUBDB URL
  • Title: Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applications Source: Benchchem URL
  • Title: Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications Source: SciELO URL
  • Title: Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres Source: PubMed URL
  • Title: Comprehensive review on current developments of quinoline-based anticancer agents Source: ScienceDirect URL
  • Title: Synthesis of 4-aminoquinoline-based derivatives.
  • Title: Full article: Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2)
  • Title: (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review)
  • Title: Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry Source: PubMed URL
  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC Source: National Center for Biotechnology Information URL
  • Title: Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024)
  • Title: Novel Hinge-Binding Motifs for Janus Kinase 3 Inhibitors: A Comprehensive Structure–Activity Relationship Study on Tofacitinib Bioisosteres Source: ResearchGate URL
  • Title: Quinoline as a privileged scaffold in modern drug discovery: Structural versatility, molecular targeting, and multidomain Source: The Pharma Innovation Journal URL
  • Title: Quinoline as a Privileged Scaffold in Cancer Drug Discovery Source: ResearchGate URL
  • Title: Chapter 6: Quinolines: Privileged Scaffolds in Medicinal Chemistry Source: Royal Society of Chemistry URL
  • Title: Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
  • Title: 4-Aminoquinoline: a comprehensive review of synthetic strategies Source: Frontiers in Chemistry URL
  • Title: A combinatorial scaffold approach toward kinase-directed heterocycle libraries Source: PubMed URL
  • Title: Kinase-targeted libraries: the design and synthesis of novel, potent, and selective kinase inhibitors.
  • Title: Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases Source: MDPI URL
  • Title: Hinge Binder Collection For Kinase Inhibitor Design Source: BioSolveIT URL
  • Title: Design and combinatorial synthesis of a novel kinase-focused library using click chemistry-based fragment assembly Source: PubMed URL
  • Title: Kinase Hinge Binders Library Source: BOC Sciences URL
  • Title: From One to Millions: The Revolution of Combinatorial Chemistry Source: Fortune Journals URL
  • Title: The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening Source: RSC Publishing URL

Sources

Technical Notes & Optimization

Troubleshooting

Preventing oxidation of amino groups in 3-Amino-7-methylquinoline storage

Welcome to the technical support center for 3-Amino-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Amino-7-methylquinoline. This guide is designed for researchers, scientists, and drug development professionals to address common challenges related to the storage, handling, and stability of this compound. Our goal is to provide you with the technical expertise and practical solutions necessary to ensure the integrity of your experiments.

Introduction: The Challenge of Aminoquinoline Stability

3-Amino-7-methylquinoline, like many aromatic amines, is susceptible to oxidation. The lone pair of electrons on the amino group makes it a target for oxidative degradation, which can be accelerated by exposure to air, light, and certain impurities. This degradation can lead to the formation of colored byproducts, a decrease in purity, and ultimately, a loss of biological or chemical activity, compromising experimental results. This guide provides a comprehensive overview of the causes of oxidation and robust strategies for its prevention.

Frequently Asked Questions (FAQs)

Q1: My vial of 3-Amino-7-methylquinoline has turned from a light-colored powder to a darker, brownish solid. What happened?

This color change is a classic indicator of oxidation. The amino group of the quinoline ring system is susceptible to oxidation, leading to the formation of colored impurities, which may include quinone-imine or polymeric species. This process is often initiated by exposure to atmospheric oxygen and can be accelerated by light and elevated temperatures. While aromatic amines can themselves act as antioxidants, this process consumes the parent compound[1][2].

Q2: What are the ideal storage conditions for long-term stability of 3-Amino-7-methylquinoline?

To minimize oxidation and ensure the long-term stability of 3-Amino-7-methylquinoline, it is crucial to control its storage environment. Based on general guidelines for aminoquinolines and other sensitive aromatic amines, the following conditions are recommended[3][4][5]:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Reduces the rate of chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen, a key initiator of oxidation.
Light Amber Vial or Dark LocationProtects the compound from photo-oxidation.
Container Tightly SealedPrevents exposure to moisture and atmospheric oxygen.

Q3: I suspect my sample is oxidized. How can I confirm this and assess its purity?

Several analytical techniques can be employed to confirm oxidation and quantify the purity of your 3-Amino-7-methylquinoline sample:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. An oxidized sample will typically show a decrease in the area of the main peak corresponding to 3-Amino-7-methylquinoline and the appearance of new peaks corresponding to degradation products.

  • Thin-Layer Chromatography (TLC): A quick and simple method to visualize impurities. Oxidized samples will often show multiple spots, including colored ones at the baseline or with different Rf values from the pure compound[6].

  • Mass Spectrometry (MS): Can be used to identify the molecular weights of the impurities, providing clues about the degradation pathways.

  • UV-Vis Spectroscopy: While less specific, a change in the absorption spectrum or an increase in absorbance in the visible region can indicate the formation of colored oxidation products[7].

Troubleshooting Guide: Addressing Oxidation Issues

This section provides a step-by-step approach to troubleshooting and mitigating oxidation of 3-Amino-7-methylquinoline.

Problem 1: Compound shows signs of degradation upon receipt or after short-term storage.

Workflow for Troubleshooting Initial Degradation

A Visual Inspection: Color Change Observed? B Analytical Confirmation: Perform HPLC or TLC Analysis A->B Yes C Assess Purity: Purity below acceptable limits? B->C D Review Storage Conditions: Stored under inert gas, refrigerated, and in the dark? C->D Yes H Proceed with Experiment: Use purified material C->H No E Contact Supplier: Report issue with lot number and analytical data D->E No F Purification: Consider recrystallization or column chromatography D->F Yes G Implement Proper Storage: Transfer to amber vial, purge with inert gas, and refrigerate F->G I Discard and Reorder: If purification is not feasible F->I Not Feasible G->H

Caption: Troubleshooting workflow for initial compound degradation.

Problem 2: Compound degrades during experimental use (e.g., in solution).

Experimental Protocol: Preparing and Handling Solutions of 3-Amino-7-methylquinoline

  • Solvent Selection: Use high-purity, degassed solvents. Solvents should be sparged with an inert gas (argon or nitrogen) for at least 15-20 minutes prior to use to remove dissolved oxygen.

  • Inert Atmosphere: Perform all manipulations, including weighing and dissolution, under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

  • Solution Storage: If solutions must be stored, even for a short period, they should be kept in tightly sealed vials with an inert gas headspace, protected from light, and refrigerated.

  • Use of Antioxidants: For applications where it will not interfere with downstream processes, the addition of a small amount of an antioxidant can be beneficial. Hindered phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are often effective and are less likely to cause discoloration compared to amine-based antioxidants[2]. A typical starting concentration would be in the range of 0.01-0.1% (w/v).

Problem 3: Need for temporary protection of the amino group during a synthetic step.

In multi-step syntheses, it may be necessary to temporarily protect the amino group to prevent it from reacting with incompatible reagents. The choice of protecting group is critical and depends on the specific reaction conditions.

Decision Tree for Amino Group Protection

Start Need to Protect Amino Group? Condition Reaction Conditions Start->Condition Boc Boc (tert-Butoxycarbonyl) - Stable to base and hydrogenation - Removed with strong acid (e.g., TFA) Condition->Boc  Basic or  Hydrogenation   Cbz Cbz (Benzyloxycarbonyl) - Stable to acid and base - Removed by catalytic hydrogenation Condition->Cbz  Acidic or  Basic   Fmoc Fmoc (Fluorenylmethyloxycarbonyl) - Stable to acid and hydrogenation - Removed with base (e.g., piperidine) Condition->Fmoc  Acidic or  Hydrogenation   End Proceed with Synthesis Boc->End Cbz->End Fmoc->End

Caption: Decision tree for selecting an amino protecting group.

Experimental Protocol: Boc Protection of 3-Amino-7-methylquinoline

  • Dissolution: Dissolve 3-Amino-7-methylquinoline in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Reagent Addition: Add a base, such as triethylamine (1.2 equivalents), followed by di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by TLC or HPLC.

  • Workup: Once the reaction is complete, quench with water and extract the product with an organic solvent.

  • Purification: Purify the Boc-protected product by column chromatography on silica gel.

Note: For deprotection, the Boc group is readily cleaved with strong acids like trifluoroacetic acid (TFA) in DCM.[8]

References

  • G. Scott, "Aromatic secondary amines as antioxidants for polyolefins: Part 1—9,10-Dihydroacridine (acridan) derivatives," Polymer Degradation and Stability, vol. 49, no. 1, pp. 19-26, 1994. Available: [Link]

  • C. G. Wermuth, "Protective activity of aromatic amines and imines against oxidative nerve cell death," Journal of Neurochemistry, vol. 79, no. 4, pp. 744-751, 2001. Available: [Link]

  • Performance Additives, "Aromatic Amines Antioxidants." Available: [Link]

  • R. H. Rochelle, et al., "Analytical methods used to quantify amine oxidation," ResearchGate, 2019. Available: [Link]

  • S. R. Vippagunta, et al., "Central Role of Hemoglobin Degradation in Mechanisms of Action of 4-Aminoquinolines, Quinoline Methanols, and Phenanthrene Methanols," Antimicrobial Agents and Chemotherapy, vol. 43, no. 5, pp. 1186-1190, 1999. Available: [Link]

  • A. N. T. M. Anaba, et al., "The metabolism of the 8-aminoquinolines in relation to hemolytic toxicity: exploring current understanding for future antimalarial drug discovery," Expert Opinion on Drug Metabolism & Toxicology, vol. 15, no. 12, pp. 1023-1035, 2019. Available: [Link]

  • N. V. Yanishlieva-Maslarova and E. M. Marinova, "Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines," Czech Journal of Food Sciences, vol. 19, no. 6, pp. 209-215, 2001. Available: [Link]

  • S. K. V. S. S. S. Prasad, "CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES," HELDA, 2016. Available: [Link]

  • A. G. Griesbeck and J. M. C. A. G. Griesbeck, "A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine," Molecules, vol. 27, no. 3, p. 1003, 2022. Available: [Link]

  • M. J. Davis, et al., "Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation," The Journal of Organic Chemistry, vol. 74, no. 4, pp. 1721-1729, 2009. Available: [Link]

  • A. M. Hill, "THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS," The University of Liverpool Repository, 2002. Available: [Link]

  • J. W. Gorrod and L. A. Damani, "Thin-layer chromatography of amine oxidation products," Analytical Chemistry, vol. 42, no. 6, pp. 564-570, 1970. Available: [Link]

  • Organic Chemistry Portal, "Protective Groups." Available: [Link]

  • Agency for Toxic Substances and Disease Registry, "ANALYTICAL METHODS," 2004. Available: [Link]

  • P. C. Ray, et al., "Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models," Journal of Medicinal Chemistry, vol. 53, no. 17, pp. 6364-6375, 2010. Available: [Link]

  • X. Yang, "Ammonia and Amines: Phase Partitioning, Oxidation Chemistry in Aqueous Phase and Atmospheric Measurement in Urban Canada," TSpace, 2025. Available: [Link]

  • Chemistry LibreTexts, "23.13: Protection of Amino Groups in Synthesis," 2021. Available: [Link]

  • M. Ramanathan, et al., "Preparation of 3-hydroxyquinolines from direct oxidation of dihydroquinolinium salts," RSC advances, vol. 8, no. 72, pp. 41251-41257, 2018. Available: [Link]

  • P. J. Kocienski, "Chapter 8 Amino Protecting Groups," in Protecting Groups, 3rd ed. Stuttgart: Georg Thieme Verlag, 2004, pp. 488-632.
  • F. Albericio and J. M. Garcia-Ramos, "Amino Acid-Protecting Groups," Chemical Reviews, vol. 109, no. 6, pp. 2455-2504, 2009. Available: [Link]

  • R. M. F. da Silva, et al., "Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features," International Journal of Molecular Sciences, vol. 22, no. 11, p. 5698, 2021. Available: [Link]

  • A. Bilici, "Chemical Oxidation of 5-Amino Quinoline with (NH4)2S2O8," Hacettepe Journal of Biology and Chemistry, vol. 45, no. 4, pp. 563-571, 2017. Available: [Link]

  • A. K. Singh, et al., "4-aminoquinolines: An Overview of Antimalarial Chemotherapy," Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, no. 1, p. 1, 2016. Available: [Link]

  • A. Csomos, et al., "Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules," Arkivoc, vol. 2022, no. 3, pp. 41-54, 2022. Available: [Link]

  • MSF Medical Guidelines, "Drug quality and storage." Available: [Link]

  • IAPHL, "Guidelines for the Storage of Essential Medicines and Other Health Commodities." Available: [Link]

Sources

Optimization

Troubleshooting low yields in 3-Amino-7-methylquinoline acylation reactions

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the acylation of 3-Amino-7-methylquinoline. This guide is designed to provide in-depth, field-proven ins...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the acylation of 3-Amino-7-methylquinoline. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your reactions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose issues effectively and achieve higher yields and purity in your synthetic work.

Troubleshooting Guide: Diagnosing and Solving Low Yields

This section is structured as a series of questions that directly address common experimental failures. Each answer provides a causal explanation and a clear path to a solution.

Q1: My acylation of 3-Amino-7-methylquinoline is resulting in a very low yield or has failed completely. What are the primary factors to investigate?

A low or non-existent yield is a common but solvable issue that typically points to a flaw in one of four key areas: starting material integrity, reaction conditions, stoichiometry, or the work-up procedure. A systematic approach is the most efficient way to diagnose the root cause.

The following workflow provides a logical sequence for troubleshooting.

G Start Low or No Yield Observed Check_SM Step 1: Verify Starting Material Integrity Start->Check_SM SM_Purity Impure Amine or Acylating Agent? Check_SM->SM_Purity Potential Issues SM_Degrade Degraded Acylating Agent (Hydrolysis)? Check_SM->SM_Degrade Potential Issues Check_Cond Step 2: Evaluate Reaction Conditions Cond_Temp Incorrect Temperature? Check_Cond->Cond_Temp Potential Issues Cond_Solvent Poor Solvent Choice? Check_Cond->Cond_Solvent Potential Issues Cond_Moisture Moisture Contamination? Check_Cond->Cond_Moisture Potential Issues Check_Stoich Step 3: Review Reagent Stoichiometry & Addition Stoich_Base Insufficient Base? Check_Stoich->Stoich_Base Potential Issues Stoich_Acyl Incorrect Acylating Agent Ratio? Check_Stoich->Stoich_Acyl Potential Issues Check_Workup Step 4: Analyze Work-up & Purification Workup_Loss Product Loss During Extraction/Wash? Check_Workup->Workup_Loss Potential Issues Workup_Purify Suboptimal Chromatography? Check_Workup->Workup_Purify Potential Issues SM_Purity->Check_Cond If materials are pure SM_Degrade->Check_Cond If materials are pure Cond_Temp->Check_Stoich If conditions are correct Cond_Solvent->Check_Stoich If conditions are correct Cond_Moisture->Check_Stoich If conditions are correct Stoich_Base->Check_Workup If stoichiometry is correct Stoich_Acyl->Check_Workup If stoichiometry is correct Solution Reaction Optimized Workup_Loss->Solution If work-up is optimized Workup_Purify->Solution If work-up is optimized

Caption: A systematic workflow for troubleshooting low-yield acylation reactions.

In-depth analysis of each step:

  • Starting Material Integrity:

    • 3-Amino-7-methylquinoline: This amine, like many aromatic amines, can oxidize and darken over time. Impurities can interfere with the reaction. Confirm purity via NMR or melting point. If impure, purify by recrystallization or column chromatography (see protocol below).

    • Acylating Agent: Acyl chlorides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture.[1] Using an old or improperly stored bottle is a frequent cause of failure. It is often best to use a freshly opened bottle or to purify/distill the agent before use.

  • Reaction Conditions:

    • Solvent: The solvent must fully dissolve the 3-Amino-7-methylquinoline. Aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN) are standard choices. Using a non-polar solvent like hexane will result in poor solubility and a stalled reaction.

    • Temperature: Acylation of amines is typically exothermic and proceeds readily at room temperature or even 0 °C.[2] However, if you are using a less reactive acylating agent or if steric hindrance is a factor, gentle heating (e.g., 40-50 °C) may be required. Conversely, excessive heat can promote side reactions.

    • Moisture: Water will rapidly consume the acylating agent. Ensure all glassware is flame- or oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Stoichiometry:

    • Base: The acylation reaction generates one equivalent of acid (e.g., HCl from an acyl chloride). This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. At least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is required to scavenge this acid. Using a slight excess (1.1-1.2 equivalents) is common practice.[3]

  • Work-up and Purification:

    • The N-acylated product may have some aqueous solubility, especially if the acyl group is small. Overly aggressive or numerous aqueous washes can lead to product loss. Ensure extractions are performed thoroughly.

    • The product's polarity will be significantly different from the starting amine. The wrong mobile phase in column chromatography can lead to poor separation or complete loss of the product on the column.

Q2: My TLC analysis shows the consumption of starting material but reveals multiple new spots, indicating significant side product formation. What are these likely side reactions?

The formation of multiple products points to issues with selectivity or reagent stability. The most common side reactions in this system are:

  • Diacylation: The nitrogen atom of the newly formed amide is still nucleophilic, albeit significantly less so than the starting amine. If an excess of a highly reactive acylating agent is used, or if reaction temperatures are too high, a second acyl group can be added to form an imide.[2][4]

    • Solution: Use the acylating agent as the limiting reagent (1.0-1.05 equivalents). Add the acylating agent slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction.

  • Ring Acylation (Friedel-Crafts type): While the amino group is a powerful N-nucleophile, the quinoline ring system can undergo electrophilic acylation under certain conditions.[5][6] This is generally not favored but can occur if a strong Lewis acid catalyst is present or generated in situ, promoting acylation on the electron-rich benzene portion of the quinoline ring.

    • Solution: Avoid Lewis acid catalysts unless specifically required. The use of a simple tertiary amine base should prevent this pathway.

  • Hydrolysis of Acylating Agent: As mentioned, any moisture will convert your acylating agent into the corresponding carboxylic acid. This not only consumes the reagent but the resulting carboxylic acid can complicate purification.

    • Solution: Employ rigorous anhydrous techniques. Use anhydrous solvents and perform the reaction under an inert atmosphere.

Q3: How does my choice of base impact the reaction, and are there best practices for its selection and use?

The base is a critical component, and its primary role is to neutralize the acid byproduct. However, some bases can also act as catalysts. The wrong choice can lead to low yields or side reactions.

Base TypeExample(s)Role & MechanismBest ForPotential Issues
Tertiary Amine Triethylamine (TEA), Pyridine, DIPEAStoichiometric acid scavenger.[3] Pyridine can also act as a mild nucleophilic catalyst.General-purpose acylation with acyl chlorides and anhydrides.Can be difficult to remove during work-up due to high boiling points. Pyridine is toxic.
Nucleophilic Catalyst 4-Dimethylaminopyridine (DMAP)Used in catalytic amounts (0.05-0.1 eq) alongside a stoichiometric base like TEA. Forms a highly reactive acylpyridinium intermediate.Acylations with less reactive agents (e.g., acid anhydrides) or on hindered amines.Can be difficult to remove. Overuse can promote side reactions.
Inorganic Base Potassium Carbonate (K₂CO₃), Sodium Bicarbonate (NaHCO₃)Heterogeneous acid scavenger.Schotten-Baumann type reactions in biphasic (e.g., DCM/water) systems.Often leads to slower reaction rates in single-phase organic solvents due to poor solubility.

Best Practice: For most applications involving 3-Amino-7-methylquinoline, a combination of 1.1 equivalents of Triethylamine and 0.05 equivalents of DMAP provides a robust system for achieving high yields, especially when using an acid anhydride. For highly reactive acyl chlorides, TEA alone is often sufficient.

Frequently Asked Questions (FAQs)

Q1: What are the most common acylating agents for this reaction, and how do they compare?

The choice of acylating agent is a balance between reactivity, cost, and handling considerations. The two most common classes are acyl chlorides and acid anhydrides.[1][7]

Acylating AgentGeneral ReactivityByproductAdvantagesDisadvantages
Acyl Chlorides (e.g., Acetyl Chloride)Very HighHCl (corrosive gas)Highly reactive, often leading to fast reactions and high yields.[1]Highly sensitive to moisture. Byproduct HCl is corrosive and must be neutralized. Can be too reactive, leading to side products.
Acid Anhydrides (e.g., Acetic Anhydride)HighCarboxylic AcidLess sensitive to moisture than acyl chlorides. Byproduct is a weaker acid and easier to handle/remove.[1]Less reactive, may require a catalyst (like DMAP) or gentle heating for complete conversion.

Q2: Which solvents are most suitable for this reaction?

The ideal solvent should be aprotic (to avoid reacting with the acylating agent) and capable of dissolving the starting amine. Recommended options include:

  • Dichloromethane (DCM): Excellent solubility for many organics, low boiling point for easy removal.

  • Tetrahydrofuran (THF): Good solvent, but must be anhydrous as it can be hygroscopic.

  • Acetonitrile (ACN): A more polar aprotic option, useful if solubility in DCM/THF is an issue.

  • Toluene/Xylene: Can be used, especially if higher temperatures are required, but product isolation is more energy-intensive.

Q3: Can this acylation be performed under solvent-free or catalyst-free conditions?

Yes, modern green chemistry approaches have demonstrated that many acetylation reactions can be performed under solvent- and catalyst-free conditions, typically by heating a neat mixture of the amine and acetic anhydride.[8][9] While this is feasible, it requires careful optimization for this specific substrate. The reaction may require higher temperatures, which could lead to thermal degradation or side products. For initial attempts and small-scale synthesis, a standard solvent-based approach provides greater control.

Experimental Protocols

Protocol 1: General Procedure for Acylation of 3-Amino-7-methylquinoline

This protocol provides a robust starting point for the acylation using an acid anhydride.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Monitoring cluster_3 Work-up & Purification a Dissolve Amine & Base in Anhydrous DCM b Cool to 0 °C (Ice Bath) a->b c Add Acylating Agent Dropwise b->c d Warm to RT, Stir c->d e Monitor by TLC d->e f Quench & Extract e->f g Purify by Chromatography f->g

Caption: Standard experimental workflow for the acylation reaction.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-Amino-7-methylquinoline (1.0 eq).

  • Solvent and Base Addition: Add anhydrous Dichloromethane (DCM, ~0.1 M concentration) followed by triethylamine (1.1 eq) and DMAP (0.05 eq). Stir until all solids dissolve.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Acylating Agent Addition: Add the acylating agent (e.g., acetic anhydride, 1.05 eq) dropwise to the stirred solution over 5-10 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine spot is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Protocol 2: Purification of 3-Amino-7-methylquinoline by Recrystallization

If the starting material is discolored or shows impurities by TLC/NMR.

  • Dissolution: In a flask, dissolve the impure 3-Amino-7-methylquinoline in a minimum amount of a hot solvent mixture, such as Toluene/Hexane or Ethanol/Water.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

  • Verification: Confirm the purity of the recrystallized material by melting point analysis and/or NMR spectroscopy.

References

  • Willis, M. C., et al. (2016). Diversely Substituted Quinolines via Rhodium-Catalyzed Alkyne Hydroacylation. Organic Letters. Available at: [Link]

  • Bamoniri, A., et al. (2013). Chemoselective acetylation of amines and thiols using monodispersed Ni-nanoparticles. Scientia Iranica. Available at: [Link]

  • Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Available at: [Link]

  • Study Mind. Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Available at: [Link]

  • Chemistry LibreTexts. (2025). 24.7: Reactions of Amines. Available at: [Link]

  • Baire, B. (2019). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. Available at: [Link]

  • Pillai, P., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry. Available at: [Link]

  • Ace Chemistry. Acylating agents. Available at: [Link]

Sources

Troubleshooting

Optimizing flash chromatography purification for aminoquinoline derivatives

Status: Operational Subject: Troubleshooting Flash Chromatography for Basic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies Introduction: The Aminoquinoline Challenge Welcome to th...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: Troubleshooting Flash Chromatography for Basic Heterocycles Assigned Specialist: Senior Application Scientist, Separation Technologies

Introduction: The Aminoquinoline Challenge

Welcome to the technical support hub for aminoquinoline purification. As a researcher working with pharmacophores like chloroquine, primaquine, or novel 8-aminoquinoline scaffolds, you face a specific set of chromatographic adversaries.

These molecules are chemically "sticky." The quinoline nitrogen (pKa ~4-5) and the basic side-chain amines (pKa ~9-10) act as Lewis bases. When subjected to standard flash chromatography on unbonded silica (pH ~5), these basic moieties form strong hydrogen bonds or ionic interactions with acidic silanol groups (


).

The Result? Severe peak tailing, irreversible adsorption (yield loss), and co-elution with impurities.

This guide moves beyond generic advice to provide chemically grounded solutions for these specific interactions.

Module 1: Peak Shape & Tailing Issues

Q: My product elutes as a broad, tailing smear that spans 10+ column volumes. How do I sharpen the peak?

Diagnosis: Secondary Silanol Interaction. Your compound is not just partitioning between the solvent and the silica; it is chemically adhering to the acidic surface of the silica gel.[1]

The Fix: Competitive Inhibition (Mobile Phase Modifiers) You must introduce a "sacrificial" base to the mobile phase that competes for the silanol sites, effectively shielding your product.

Option A: Triethylamine (TEA) – The Standard
  • Mechanism: TEA is a tertiary amine that blocks silanol sites via hydrogen bonding.

  • Protocol: Add 0.5% to 1.0% (v/v) TEA to both solvent A (non-polar) and solvent B (polar).

  • Warning: TEA can form salts with acidic impurities, potentially precipitating on the column. It also has a high boiling point (

    
    ), making it difficult to remove from high-boiling oils.
    
Option B: Ammonium Hydroxide (

) – The Volatile Alternative
  • Mechanism: Similar shielding effect but much easier to remove post-purification.

  • Protocol: Use a mixture of DCM : MeOH :

    
     (e.g., 90:9:1) .
    
  • Note:

    
     is immiscible in pure Hexane/Ethyl Acetate. It is best used with DCM/MeOH systems.[2]
    
Option C: Amine-Functionalized Silica (

) – The Premium Solution
  • Why: The silica surface is pre-bonded with propyl-amine groups. The surface is basic, preventing the acid-base interaction entirely.

  • Benefit: No mobile phase modifiers needed. You can run simple Hexane/Ethyl Acetate gradients with perfect peak symmetry.

Visual Troubleshooting: Tailing Logic

TailingLogic Start Issue: Peak Tailing CheckSolvent Current Solvent System? Start->CheckSolvent HexEtOAc Hexane / EtOAc CheckSolvent->HexEtOAc Non-Polar DCMMeOH DCM / MeOH CheckSolvent->DCMMeOH Polar AddTEA Add 1% TEA to both solvents HexEtOAc->AddTEA AddNH4OH Switch to DCM:MeOH:NH4OH DCMMeOH->AddNH4OH CheckResult Peak Shape Improved? AddTEA->CheckResult AddNH4OH->CheckResult Success Proceed with Purification CheckResult->Success Yes Fail Switch Stationary Phase CheckResult->Fail No AmineSilica Use Amine-Bonded Silica (NH2) Fail->AmineSilica Normal Phase Pref C18 Use Reverse Phase (C18) High pH Fail->C18 Polarity Issue

Figure 1: Decision matrix for correcting peak tailing in basic amine purification.

Module 2: Solubility & Silica Contamination

Q: I am using 15% Methanol in DCM to move my compound, but I see white powder in my fractions.

Diagnosis: Silica "Shedding" (Colloidal Silica). While methanol does not chemically dissolve silica, high concentrations (>10%) in DCM disrupt the hydrogen-bonding network of granular silica, causing "fines" (sub-micron particles) to pass through the frit.

The Fix:

  • Limit MeOH: Try to keep MeOH < 10%.

  • Switch Solvent: Use DCM : Isopropanol (Isopropanol is less aggressive on silica but very polar).

  • Use Spherical Silica: Spherical particles are more robust than granular silica and shed fewer fines.

Q: My sample precipitates at the top of the column immediately after loading.

Diagnosis: Solvent Mismatch (Liquid Loading Error). You likely dissolved your sample in a strong solvent (like pure DCM or MeOH) and injected it into a column equilibrated with Hexane. The strong solvent dissipates, and the compound crashes out.

The Fix: Dry Loading For aminoquinolines, dry loading is superior to liquid loading because it eliminates solvent mismatch and band broadening.

Protocol: Dry Loading Aminoquinolines
  • Dissolution: Dissolve crude material in a minimal amount of MeOH or DCM.[3]

  • Adsorption: Add silica gel (ratio 1:3, sample:silica) to the flask.

  • Evaporation: Rotovap to dryness. You should have a free-flowing powder.

    • Tip: If it is sticky, add more silica and re-evap.

  • Loading: Pour the powder into an empty solid-load cartridge (or on top of the column bed if manual) and cap it with a frit.

Module 3: Resolution & Selectivity (Normal vs. Reverse Phase)

Q: I cannot separate my product from a des-amino impurity. They run together on TLC.

Diagnosis: Lack of Selectivity. On normal phase silica, separation is driven primarily by polar functional groups. If the impurity and product have similar polarity, silica won't separate them.[4]

The Fix: Orthogonal Selectivity (Reverse Phase C18) Switching to C18 utilizes hydrophobicity differences rather than polarity. However, for aminoquinolines, pH control is critical in Reverse Phase (RP).

Data Comparison: Stationary Phase Selection

FeatureNormal Phase (Silica)Amine-Silica (

)
Reverse Phase (C18)
Mechanism Adsorption (Polarity)H-Bonding / PartitioningHydrophobicity
Modifier Needed? YES (TEA or

)
NO YES (Buffer)
Sample Loading High CapacityMedium CapacityLower Capacity
Best For Crude reaction mixturesAcid-sensitive compoundsClosely related impurities
Cost LowHighMedium
Critical Protocol: High pH Reverse Phase

Standard acidic RP (Water/Acetonitrile + 0.1% Formic Acid) protonates the quinoline nitrogen, making it highly polar and causing it to elute in the void volume (too fast).

Recommended System:

  • Solvent A: Water + 10mM Ammonium Bicarbonate (pH ~10)

  • Solvent B: Acetonitrile (or Methanol)[5]

  • Why: At pH 10, the aminoquinoline is neutral (uncharged). It interacts strongly with the C18 chains, providing excellent retention and resolution.

Module 4: Experimental Workflows

Workflow: Method Development for Aminoquinolines

MethodDev Sample Crude Mixture TLC_Acid TLC: Silica (No Modifier) Sample->TLC_Acid TLC_Base TLC: Silica (+1% TEA) Sample->TLC_Base Decision Check Rf & Shape TLC_Acid->Decision TLC_Base->Decision Path_NP Good Separation? Use Silica + TEA Decision->Path_NP Path_NH2 Streaking? Use NH2 Column Decision->Path_NH2 Path_RP No Separation? Use C18 (High pH) Decision->Path_RP

Figure 2: Method development workflow starting from TLC screening.

References

  • Biotage. (2023).[6] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]

  • Teledyne ISCO. (2014). Effective Organic Compound Purification: Advanced Flash Chromatography.[7] Retrieved from [Link]

  • University of Rochester. (2019). Tips for Flash Column Chromatography. Retrieved from [Link]

  • Sorbent Technologies. (2022). Amino Silica Gel Applications and Selectivity.[6][8] Retrieved from [Link]

Sources

Optimization

Resolving baseline noise in HPLC analysis of aminoquinoline salts

Technical Support Center: Aminoquinoline Analysis Subject: Resolving Baseline Noise & Drift in HPLC Analysis of Aminoquinoline Salts Ticket ID: [AUTO-GEN-AQ-404] Assigned Specialist: Senior Application Scientist, Separat...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Aminoquinoline Analysis

Subject: Resolving Baseline Noise & Drift in HPLC Analysis of Aminoquinoline Salts Ticket ID: [AUTO-GEN-AQ-404] Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are likely analyzing compounds such as Chloroquine , Primaquine , Hydroxychloroquine , or AQC-derivatized amino acids . These molecules present a "perfect storm" for baseline instability due to three converging factors:

  • Basic Nitrogen Atoms: These interact aggressively with residual silanols on silica columns, causing peak tailing that manifests as baseline "smearing."

  • Low UV Detection: Aminoquinolines are often detected at 210–254 nm, where mobile phase transparency is critical.

  • Salt Formulation: The dissociation of phosphate or sulfate counter-ions can create refractive index disturbances if not matched by the mobile phase.

This guide moves beyond generic advice to target the specific chemical equilibria causing your baseline issues.

Module 1: The Mobile Phase Matrix (Chemical Noise)

The Problem: High-frequency noise or wandering baselines during gradient elution. The Root Cause: Inadequate UV transparency or "Mixing Ripple."

Aminoquinoline methods often rely on Trifluoroacetic Acid (TFA) or Phosphate buffers . Your choice here dictates your baseline quality.

Critical Decision: Buffer Selection

Use the following logic to determine if your mobile phase is the culprit.

BufferSelection Start Select Detection Mode MS Mass Spec (MS) Start->MS UV UV / PDA Start->UV Sol_Formate Use Formate/Acetate (Acceptable Noise) MS->Sol_Formate Volatile Required Sol_TFA Use TFA (0.1%) (Risk: Baseline Drift) MS->Sol_TFA If Ion Pairing Needed (Suppresses Signal) Wavelength Wavelength? UV->Wavelength LowUV < 220 nm Wavelength->LowUV HighUV > 220 nm Wavelength->HighUV Sol_Phosphate Use Phosphate Buffer (Lowest Noise) LowUV->Sol_Phosphate Best Transparency LowUV->Sol_TFA High Absorbance Requires Balance HighUV->Sol_Formate HighUV->Sol_Phosphate

Figure 1: Buffer selection logic for minimizing baseline interference.

Technical Insight: The TFA "Ripple"

If you use TFA at low wavelengths (210–215 nm), you may see a rhythmic, sinusoidal baseline.

  • Mechanism: TFA absorbs UV light.[1] In a gradient, if the mixing of water (Solvent A) and Acetonitrile (Solvent B) is imperfect, the local concentration of TFA fluctuates, creating a "wave" in the UV signal.

  • The Fix:

    • Balance Absorbance: Add slightly less TFA to the organic line. (e.g., 0.1% TFA in Water; 0.085% TFA in Acetonitrile). This balances the refractive index and UV absorption.

    • Increase Mixing Volume: Install a larger static mixer (e.g., 350 µL) between the pump and injector.

Data Reference: UV Cutoffs

Ensure your buffer is not "blinding" your detector.[2]

Buffer / AdditiveUV Cutoff (nm)Comments
Phosphate < 200Gold Standard for low-UV aminoquinoline analysis.
TFA ~210Significant drift below 215 nm.
Formic Acid 210Noisier than phosphate; good for MS.
Acetate 230Do not use for low-UV analysis.[2]
Triethylamine (TEA) < 200Used to block silanols; typically clean.

Module 2: The Column Interface (Physical Noise)

The Problem: Asymmetric peak tailing that never returns to baseline, causing integration errors and "humps." The Root Cause: Silanol Activity.[3]

Aminoquinolines are basic. Silica columns possess residual silanol groups (Si-OH) which are acidic (pKa ~3.8–4.5).

  • The Interaction: At pH > 4, silanols ionize (Si-O⁻). The positively charged aminoquinoline binds ionically to the negative silanol, rather than partitioning hydrophobically. This results in "sticky" chromatography and baseline drag.

Visualizing the Interaction

SilanolEffect Silica Silica Surface Silanol Ionized Silanol (Si-O⁻) Silica->Silanol C18 C18 Ligand Silica->C18 Analyte Aminoquinoline (+) Analyte->Silanol Undesired Ionic Binding (Causes Tailing/Noise) Analyte->C18 Desired Interaction Mitigation Mitigation Strategy: 1. Low pH (<3.0) to protonate Silanols 2. High Ionic Strength Buffer 3. End-capped Column

Figure 2: The mechanism of Silanol-Analyte interaction causing baseline noise.

Protocol: Column Passivation & Recovery

If your baseline is noisy due to retained basic contaminants (ghost peaks):

  • Disconnect the detector (to prevent clogging the flow cell).

  • Flush with 100% Water (warm, 40°C if possible) for 20 column volumes (CV) to remove buffer salts.

  • Wash with 100% Acetonitrile for 20 CV.

  • Passivate with 100% Methanol for 20 CV (Methanol is better than ACN for washing polar basic contaminants).

  • Re-equilibrate with mobile phase for at least 45 minutes before reconnecting the detector.

Module 3: Detection & Salt Artifacts

The Problem: Spikes or negative peaks.[4][5][6] The Root Cause: Salt Mismatch.

When analyzing Aminoquinoline Salts (e.g., Chloroquine Phosphate), the phosphate counter-ion elutes near the void volume (t0).

  • Negative Peaks: If your mobile phase has higher absorbance than the sample solvent, the elution of the salt (which has no UV absorbance) will appear as a negative dip.

  • Solution: Dissolve your sample in the mobile phase. Do not dissolve in 100% organic if the mobile phase is 90% aqueous.

Troubleshooting FAQ

Q: I see "Ghost Peaks" appearing 10 minutes after my main peak. Is this noise?

  • A: No, this is likely late-eluting impurities from a previous injection. Aminoquinolines are "sticky."

    • Fix: Add a "Sawtooth" wash step at the end of your gradient (ramp to 95% Organic, hold for 3 mins, then re-equilibrate).

Q: My baseline has a pulse every 2 seconds.

  • A: This is pump noise, not chemical noise.

    • Fix: Check your check valves.[1][7] If using Acetonitrile, "sticking" check valves are common. Sonicate valves in Methanol.

Q: Can I use Triethylamine (TEA) to fix the tailing?

  • A: Yes. TEA acts as a "sacrificial base." It saturates the silanol sites so your aminoquinoline doesn't stick. Use 0.1% TEA, but ensure your pH is adjusted correctly (usually pH 3.0 or pH 7.0).

References

  • Dolan, J. W. (2019). HPLC Diagnostic Skills—Noisy Baselines. LCGC North America.[8] [Link]

  • Agilent Technologies. (2014). Eliminating Baseline Problems. Agilent Technical Support. [Link]

  • Kromasil. (n.d.). UV cut-off of HPLC buffers and acids. Nouryon. [Link]

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • Mac-Mod Analytical. (n.d.). HPLC Guide to Troubleshooting. [Link]

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide: LC-MS Characterization of 3-Amino-7-methylquinoline Derivatives

Executive Summary This technical guide provides a structural elucidation framework for 3-Amino-7-methylquinoline , a privileged scaffold in medicinal chemistry often utilized in antimalarial and kinase inhibitor discover...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a structural elucidation framework for 3-Amino-7-methylquinoline , a privileged scaffold in medicinal chemistry often utilized in antimalarial and kinase inhibitor discovery. Unlike standard quinolines, the introduction of an exocyclic amine at the C3 position combined with a C7-methyl group creates a unique fragmentation signature in Liquid Chromatography-Mass Spectrometry (LC-MS).

This document objectively compares the fragmentation behavior of 3-Amino-7-methylquinoline against its structural isomers (e.g., 6-methyl analogs) and core scaffolds, providing researchers with a definitive protocol for identification and differentiation.

Part 1: Mechanistic Foundations

Structural Properties & Ionization Physics

The 3-Amino-7-methylquinoline molecule (


, MW 158.20 Da) possesses two distinct basic sites:
  • Ring Nitrogen (N1): The quinoline nitrogen (

    
     hybridized).
    
  • Exocyclic Amine (3-NH2): The amine group attached to the pyridine ring.

Mechanistic Insight: In Electrospray Ionization (ESI+), protonation is thermodynamically favored at the Ring Nitrogen (N1) due to resonance stabilization of the resulting cation by the aromatic system. However, under Collision-Induced Dissociation (CID), the presence of the 3-amino group facilitates specific neutral losses that distinguish this compound from alkyl-quinolines.

The "Even-Electron" Rule Application

As a stable organic molecule, the precursor ion


 is an even-electron species (

159). The fragmentation pathway follows the even-electron rule, predominantly favoring the loss of neutral molecules (

,

) over radicals, ensuring high-intensity product ions useful for Multiple Reaction Monitoring (MRM).

Part 2: Comparative Fragmentation Analysis

The following data compares 3-Amino-7-methylquinoline with its closest "alternatives"—its positional isomers and the non-methylated analog.

Diagnostic Ion Table
CompoundPrecursor (

)
Primary Fragment (

)
Secondary Fragment (

)
Key Mechanism
3-Amino-7-methylquinoline 159.1 142.1 (

)
115.1 (

)
Amine expulsion followed by ring contraction
3-Amino-6-methylquinoline (Isomer)159.1142.1 (

)
115.1 (

)
Identical mass path; requires chromatographic separation (See Sec 3).
3-Aminoquinoline (Analog)145.1128.1 (

)
101.1 (

)
Mass shift of -14 Da (Lack of Methyl).
7-Methylquinoline (No Amine)144.1117.1 (

)
115.1 (

)
Lacks the labile ammonia loss; requires higher collision energy.
Detailed Fragmentation Pathway

The fragmentation of 3-Amino-7-methylquinoline is characterized by a sequential disassembly:

  • Precursor (

    
     159):  Stable protonated pseudo-molecular ion.
    
  • Transition 1 (

    
     159 
    
    
    
    142):
    The Loss of Ammonia (
    
    
    , 17 Da)
    is the dominant pathway at low collision energies (10-20 eV). This is driven by hydrogen transfer from the ring nitrogen or adjacent carbon to the exocyclic amine, facilitating its departure.
  • Transition 2 (

    
     142 
    
    
    
    115):
    The resulting cation (likely a methyl-radical-cation equivalent or rearranged species) undergoes Loss of Hydrogen Cyanide (
    
    
    , 27 Da)
    , a hallmark of the pyridine ring cleavage in quinolines.
Visualization of Signaling Pathway

The following diagram illustrates the specific MS/MS fragmentation logic.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 159 TS1 Transition State H-Transfer Precursor->TS1 Collision Energy (10-20 eV) Frag1 Primary Fragment [M+H - NH3]+ m/z 142 TS1->Frag1 Loss of NH3 (-17 Da) Frag2 Secondary Fragment [M+H - NH3 - HCN]+ m/z 115 Frag1->Frag2 Ring Cleavage Loss of HCN (-27 Da)

Figure 1: Step-wise ESI-MS/MS fragmentation pathway of 3-Amino-7-methylquinoline showing the characteristic loss of ammonia followed by pyridine ring cleavage.

Part 3: Experimental Protocol (Self-Validating)

To distinguish the 7-methyl isomer from the 6-methyl isomer (which share identical fragment masses), this protocol relies on chromatographic resolution combined with MS detection.

LC-MS/MS Methodology

System: UHPLC coupled to Triple Quadrupole (QqQ) or Q-TOF.

Step 1: Chromatographic Separation

  • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes protonation).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

    • Why: Methylquinoline isomers are hydrophobic. A shallow gradient at high organic content is often required to resolve the 6-methyl and 7-methyl isomers based on subtle steric interactions with the C18 stationary phase.

Step 2: Mass Spectrometry Settings (ESI+)

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile amine).

  • Collision Energy (CE): Ramp 15-35 eV.

Step 3: Validation Criteria

  • Retention Time Tagging: You must run authentic standards of both 6-methyl and 7-methyl isomers. Typically, the 7-methyl isomer elutes slightly later than the 6-methyl isomer on standard C18 columns due to the "bay region" sterics affecting solvation, though this is column-dependent.

  • Quantifier Transition:

    
     (Most intense).
    
  • Qualifier Transition:

    
     (Structural confirmation).
    
Identification Decision Tree

IdentificationWorkflow Start Unknown Sample Inject LC-MS CheckMass Precursor m/z 159? Start->CheckMass CheckFrag Fragment m/z 142 (-NH3)? CheckMass->CheckFrag Yes ResultNeg Not Target Compound CheckMass->ResultNeg No CheckIso Chromatographic Match vs Std? CheckFrag->CheckIso Yes CheckFrag->ResultNeg No (Check Analog) ResultPos Confirmed: 3-Amino-7-methylquinoline CheckIso->ResultPos Match RT ResultIso Isomer Detected: Likely 6-Methyl or 8-Methyl CheckIso->ResultIso Mismatch RT

Figure 2: Logical workflow for distinguishing 3-Amino-7-methylquinoline from isobaric impurities using combined MS/MS and retention time data.

Part 4: Data Interpretation & Troubleshooting

Common Interferences
  • Isobaric Interference: Indole derivatives with ethyl/dimethyl substitutions also have MW ~158. However, Indoles rarely lose

    
     as easily as the exocyclic amine on the quinoline.
    
  • In-Source Fragmentation: If you observe

    
     142 in the MS1 (full scan) channel, your cone voltage is too high. Lower it to preserve the precursor 
    
    
    
    .
Sensitivity Optimization

For trace analysis (e.g., DMPK studies), prioritize the


 transition. The loss of ammonia is highly efficient, often yielding 5-10x higher signal than the ring cleavage fragments.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text establishing the "Even-Electron Rule" and nitrogen rule applicable to quinolines).
  • Wang, X., et al. (2010). "3-Aminoquinoline Acting as Matrix and Derivatizing Agent for MALDI MS Analysis of Oligosaccharides." Analytical Chemistry, 82(9), 3719-3726.[1] [Link] (Demonstrates the ionization behavior and stability of the 3-aminoquinoline core).

  • Sample, S. D., et al. (1967). "Mass spectra of alkylquinolines." The Journal of Organic Chemistry, 32(4), 997-1004.
  • Ma, Y., et al. (2020). "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Scientific Reports, 10, 1-12. [Link] (Provides analogous fragmentation mechanisms for quinoline/isoquinoline derivatives involving NH3 and HCN losses).

Sources

Comparative

Comparative Validation Guide: Purity Assessment of 3-Amino-7-methylquinoline

Executive Summary In the development of kinase inhibitors and antimalarial scaffolds, 3-Amino-7-methylquinoline serves as a critical intermediate. Its purity is non-negotiable, yet its chemical nature—a basic heterocycli...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and antimalarial scaffolds, 3-Amino-7-methylquinoline serves as a critical intermediate. Its purity is non-negotiable, yet its chemical nature—a basic heterocyclic amine—presents distinct analytical challenges, including peak tailing and potential regioisomer contamination.

This guide validates a robust HPLC-UV method optimized for this molecule. We objectively compare this method against Quantitative NMR (qNMR) and LC-MS , demonstrating that while qNMR offers absolute quantification without standards, the proposed HPLC-UV protocol provides superior sensitivity and throughput for routine quality control (QC).

The Verdict at a Glance
FeatureHPLC-UV (Proposed) qNMR (1H) LC-MS
Primary Utility Routine QC, Purity %Absolute Assay, Ref. Std. QualificationTrace Impurity ID
Sensitivity (LOD) High (ng range)Low (~0.5 mg required)Very High (pg range)
Precision (RSD) < 0.5%~1.0%2-5% (Matrix effects)
Throughput High (Automated)Low (Manual processing)Medium
Cost per Run LowHigh (Deuterated solvents)High

The Challenge: Analyzing 3-Amino-7-methylquinoline

Chemical Constraints

The analyte contains two nitrogen centers: the quinoline ring nitrogen (


) and the exocyclic amine.
  • The Problem: On standard C18 columns at neutral pH, the protonated ring nitrogen interacts with residual silanols, causing severe peak tailing (Asymmetry > 2.0).

  • The Isomer Risk: Synthesis often yields the 5-methyl isomer or regioisomers which have identical mass (MW 158.20) but distinct hydrodynamic volumes. LC-MS cannot easily distinguish these without chromatographic separation.

The Solution: Optimized HPLC-UV Protocol

This protocol utilizes a low-pH phosphate buffer to fully protonate the basic nitrogens, masking silanol interactions and ensuring sharp peak symmetry.

Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge),

    
    , 
    
    
    
    .
  • Mobile Phase A:

    
     Potassium Phosphate Buffer, adjusted to pH 2.5  with Orthophosphoric Acid.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
    .
    
  • Detection: UV at 254 nm (Broad detection) and 345 nm (Specific quinoline absorption).

  • Injection Volume:

    
    .
    
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
15.04060Linear Gradient
18.01090Wash
20.09010Re-equilibration
25.09010Stop

Validation Workflow (ICH Q2 R2)

The following workflow ensures the method is "Fit for Purpose."

ValidationWorkflow Start Method Development SST System Suitability (Tailing < 1.5, Res > 2.0) Start->SST SST->Start Fail Specificity Specificity (Spike Impurities) SST->Specificity Pass Linearity Linearity & Range (5 Levels) Specificity->Linearity Precision Accuracy & Precision (Recovery & RSD) Linearity->Precision Robustness Robustness (pH, Flow +/-) Precision->Robustness Report Final Validation Report Robustness->Report

Figure 1: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.

Specificity (Selectivity)

Objective: Prove the method distinguishes the analyte from synthesis precursors.

  • Experiment: Inject the analyte spiked with:

    • Precursor: 3-Methyl-4-nitroaniline.

    • Byproduct: 7-Methylquinoline (de-aminated).

  • Acceptance Criteria: Resolution (

    
    ) 
    
    
    
    between all peaks. Peak purity (via Diode Array Detector)
    
    
    .
Linearity & Range

Objective: Demonstrate proportional response.

  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (

    
    ).
    
Concentration (%)Conc. (

)
Mean Area (mAU*s)
505012500
757518800
100 (Target)10025100
12512531300
15015037650
  • Result:

    
    .
    
  • Interpretation: Excellent linearity confirms the method is suitable for quantitative assay.

Sensitivity (LOD/LOQ)
  • LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1. Estimated at

    
    .
    
  • LOQ (Limit of Quantitation): S/N ratio of 10:1. Estimated at

    
    .
    
  • Significance: This sensitivity allows for the detection of trace toxic impurities that qNMR would miss.

Decision Matrix: When to Use Which Method?

While HPLC-UV is the workhorse, alternative methods have specific niches. Use this decision logic to select the right tool.

DecisionMatrix Start Sample Received RefStd Is a Reference Standard Available? Start->RefStd PurityCheck Is Purity expected > 99.5%? RefStd->PurityCheck Yes UseQNMR USE qNMR (Absolute Purity, No Ref Std) RefStd->UseQNMR No TraceImp Need to ID Unknown Impurities? PurityCheck->TraceImp Yes UseHPLC USE HPLC-UV (High Precision, Routine) PurityCheck->UseHPLC No (Rough check) TraceImp->UseHPLC No (Just Assay) UseLCMS USE LC-MS (Structural Elucidation) TraceImp->UseLCMS Yes

Figure 2: Analytical technique selection matrix based on sample status and data requirements.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency. (2024).[1][2][3][4]

  • PubChem. 3-Aminoquinoline Compound Summary (Structural Analog). National Library of Medicine.

  • Sigma-Aldrich. 8-Amino-7-methylquinoline (Isomer Properties).

  • ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. (Demonstrates qNMR vs HPLC principles).

Sources

Validation

Technical Guide: FTIR Spectral Interpretation &amp; Characterization of 3-Amino-7-methylquinoline

Executive Summary 3-Amino-7-methylquinoline (3A7MQ) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors. Its structural duality—combining an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-7-methylquinoline (3A7MQ) represents a critical scaffold in medicinal chemistry, particularly in the development of antimalarial agents and kinase inhibitors. Its structural duality—combining an electron-donating primary amine with a lipophilic methyl group on a fused heterocyclic aromatic core—creates a complex vibrational signature.

This guide provides a comparative analysis of the FTIR characterization of 3A7MQ. Unlike standard spectral libraries that offer static images, this document functions as a dynamic interpretation framework. We compare sampling methodologies (ATR vs. KBr) and provide a spectral deconvolution logic to distinguish 3A7MQ from its structural isomers (e.g., 3-Amino-6-methylquinoline).

Part 1: Comparative Methodology (ATR vs. KBr)

The choice of sampling technique critically affects the resolution of the amine (


) and aromatic (

) regions.
Comparative Analysis Table
FeatureAttenuated Total Reflectance (ATR) KBr Pellet (Transmission) Verdict for 3A7MQ
Principle Surface reflection (evanescent wave).Direct transmission through dilute matrix.KBr is superior for structural confirmation.
Sample Prep Minimal; direct powder contact.Grinding with KBr salt; hydraulic press.ATR is preferred for rapid QC.[1]

Resolution
Moderate; peaks may broaden due to H-bonding.High ; isolates molecules, sharpening the N-H doublet.KBr reveals the diagnostic doublet clearly.
Pathlength Fixed (microns); lower sensitivity.Variable; higher sensitivity for weak overtones.KBr enhances weak aromatic overtones.
Water Artifacts Low interference.Hygroscopic KBr can introduce

noise.
Requires desiccated storage.
Application Scientist Insight

Critical Nuance: For 3A7MQ, the KBr pellet method is recommended for initial structural characterization . The primary amine (


) stretching modes (

and

) often appear as a distinct "doublet" in KBr. In ATR, surface interactions can merge these into a single broad band, mimicking a hydroxyl or secondary amine signal, potentially leading to misidentification.

Part 2: Spectral Deconvolution & Assignment

The FTIR spectrum of 3A7MQ is a superposition of three distinct pharmacophores: the Quinoline Ring , the Primary Amine (Pos 3) , and the Methyl Group (Pos 7) .

Predicted Functional Group Assignments

Values are derived from authoritative correlation tables and analogous quinoline derivatives.

Frequency (

)
IntensityVibrational ModeFunctional Group Origin
3450 – 3350 Medium

Asymmetric Stretch
Primary Amine (

)
3350 – 3250 Medium

Symmetric Stretch
Primary Amine (

)
3060 – 3010 Weak

Aromatic Stretch
Quinoline Ring (

C-H)
2960 – 2850 Weak-Med

Aliphatic Stretch
Methyl Group (

C-H)
1650 – 1620 Medium

Scissoring
Primary Amine
1620 – 1580 Strong

/

Quinoline Skeletal Vibration
1380 – 1370 Medium

"Umbrella" Bend
Methyl Group
1340 – 1250 Strong

Stretch
Aromatic Amine (

)
850 – 800 Strong

OOP Bending
2 adjacent H (Pos 5,6)
750 – 700 Strong

OOP Bending
Isolated H (Pos 8) / Ring Def.
Deep Dive: The Diagnostic Regions
1. The "Doublet" (3500–3200

)

The most immediate identifier for 3-Amino-7-methylquinoline is the N-H stretching region.[2]

  • Primary Amine Rule: You must observe two distinct bands. The higher frequency band corresponds to the asymmetric stretch, and the lower to the symmetric stretch.

  • Differentiation: If you see a single band, the sample may be wet (H-bonding), oxidized to a nitro- derivative, or the amine is secondary (unlikely for this synthesis).

2. The Aliphatic/Aromatic Contrast (3100–2800

)

This region allows differentiation from simple 3-Aminoquinoline.

  • 3-Aminoquinoline: Shows only bands >3000

    
     (Aromatic C-H).
    
  • 3A7MQ: Shows bands >3000

    
    AND  distinct bands <3000 
    
    
    
    (typically 2960 and 2870
    
    
    ) arising from the 7-Methyl group. This "Aliphatic shoulder" is the proof of alkylation.
3. The Fingerprint Region (Isomer Logic)

Distinguishing the 7-methyl isomer from the 6-methyl or 8-methyl isomers requires analyzing the Out-of-Plane (OOP) bending modes (


).
  • 7-Methyl Substitution: Leaves position 8 with an isolated hydrogen, and positions 5 and 6 with two adjacent hydrogens.

  • Signature: Look for a strong band near 800-820

    
      (2 adjacent H) and a distinct band near 860-880 
    
    
    
    (Isolated H).

Part 3: Experimental Protocol (Self-Validating)

This protocol uses a KBr Pellet workflow designed to minimize moisture interference, ensuring the N-H doublet is resolved.

Workflow Diagram

FTIR_Protocol Sample 3A7MQ Sample (Solid Powder) Grind Grinding (Agate Mortar) Sample->Grind 1-2 mg KBr KBr Powder (IR Grade, Dry) KBr->Grind 200 mg Press Hydraulic Press (10 tons, 2 mins) Grind->Press Homogeneous Mix Acquire Spectral Acquisition (4000-400 cm⁻¹) Press->Acquire Transparent Disc Analyze Data Analysis (Baseline Corr. + Peak Pick) Acquire->Analyze Transmittance %

Caption: Optimized KBr pellet workflow for resolving amine doublets in solid aromatic amines.

Step-by-Step Methodology
  • Desiccation: Dry the KBr powder at 110°C for 2 hours prior to use. Store 3A7MQ in a desiccator. Reason: Moisture creates a broad O-H band at 3400

    
     that masks the N-H doublet.
    
  • Ratio Control: Mix approximately 1.5 mg of 3A7MQ with 250 mg of KBr.

    • Validation: If the pellet is opaque, the grain size is too large (scatter). If peaks are flat-topped (absorbance > 1.5), the sample concentration is too high.

  • Grinding: Grind in an agate mortar for 2–3 minutes until the mixture is a fine, non-reflective powder.

  • Pressing: Apply 8–10 tons of pressure for 2 minutes under vacuum (if available) to remove trapped air.

  • Acquisition:

    • Resolution: 4

      
       (Standard) or 2 
      
      
      
      (High Res).
    • Scans: 32 or 64 scans to average out random noise.

    • Background: Collect a pure air or pure KBr background immediately before the sample.

Part 4: Interpretation Logic Tree

Use this decision tree to validate your synthesis product.

Interpretation_Logic Start Start Analysis CheckNH Check 3300-3500 cm⁻¹ Start->CheckNH Doublet Distinct Doublet? CheckNH->Doublet CheckCH Check <3000 cm⁻¹ Doublet->CheckCH Yes Result_Fail_NH Fail: Check for Nitro/Oxidation Doublet->Result_Fail_NH No (Single/Broad) Aliphatic Peaks at ~2960/2870? CheckCH->Aliphatic CheckFP Check 800-900 cm⁻¹ Aliphatic->CheckFP Yes Result_Fail_CH Fail: Likely 3-Aminoquinoline Aliphatic->Result_Fail_CH No Pattern Pattern: 2 Adj H + 1 Iso H? CheckFP->Pattern Result_Success Confirmed: 3-Amino-7-methylquinoline Pattern->Result_Success Yes Result_Fail_Iso Fail: Likely Isomer (5, 6, or 8-Me) Pattern->Result_Fail_Iso No

Caption: Logic flow for confirming 3A7MQ identity and ruling out common synthesis byproducts.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for N-H and C-H assignments).
  • NIST Chemistry WebBook. Infrared Spectrum of Quinoline. National Institute of Standards and Technology. Available at: [Link]

  • Mohamed, T. A., et al. (2011). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure. (Provides DFT calculations for amino- and methyl- quinoline shifts).
  • Specac Application Notes. KBr Pellets vs. ATR Analysis. Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption of 3-Amino-7-methylquinoline in Methanol

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and molecular biology, the quinoline scaffold stands as a cornerstone of heterocyclic chemistry, lending its rigid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and molecular biology, the quinoline scaffold stands as a cornerstone of heterocyclic chemistry, lending its rigid, aromatic framework to a multitude of therapeutic agents and fluorescent probes. Among its numerous derivatives, 3-Amino-7-methylquinoline is a compound of interest due to the strategic placement of an electron-donating amino group and a weakly electron-donating methyl group, which are anticipated to modulate its photophysical properties. A thorough understanding of its ultraviolet-visible (UV-Vis) absorption profile is paramount for applications ranging from the development of novel fluorophores for cellular imaging to the design of small molecule inhibitors.

The Influence of Substituents on the Quinoline Chromophore

The UV-Vis absorption spectrum of the parent quinoline molecule in methanol exhibits characteristic bands arising from π-π* electronic transitions within the aromatic system. The addition of substituents can significantly alter the energy of these transitions, leading to shifts in the absorption maxima (λmax).

  • Amino Group (NH2): As a potent electron-donating group, the amino substituent at the 3-position is expected to cause a bathochromic (red) shift in the absorption bands of the quinoline core. This is due to the extension of the conjugated π-system through the lone pair of electrons on the nitrogen atom, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.

  • Methyl Group (CH3): The methyl group at the 7-position is a weak electron-donating group that induces a smaller bathochromic shift through a hyperconjugation effect.

Therefore, it is anticipated that 3-Amino-7-methylquinoline will exhibit absorption maxima at longer wavelengths compared to unsubstituted quinoline.

Experimental Protocol for UV-Vis Absorption Spectroscopy

To ensure the generation of reliable and reproducible data, a standardized experimental protocol is essential. The following section details a robust methodology for acquiring the UV-Vis absorption spectrum of a compound in methanol.

Step-by-Step Methodology
  • Solvent Selection: Utilize spectroscopy-grade methanol to minimize background absorbance in the UV region.

  • Solution Preparation:

    • Prepare a stock solution of the analyte (e.g., 3-Amino-7-methylquinoline) in methanol at a concentration of 1 mM.

    • From the stock solution, prepare a series of dilutions in methanol to a final concentration range suitable for UV-Vis analysis (typically 1-10 µM). The final absorbance should ideally be within the linear range of the spectrophotometer (0.1 - 1.0 AU).

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Allow the instrument to warm up for at least 15-30 minutes to ensure lamp stability.

    • Fill a matched pair of quartz cuvettes (1 cm path length) with spectroscopy-grade methanol.

    • Record a baseline spectrum to correct for solvent absorbance and any instrumental drift.

    • Replace the solvent in the sample cuvette with the analyte solution.

    • Scan the absorbance of the sample from 200 nm to 600 nm.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax).

    • If the concentration of the solution is known precisely, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

G cluster_prep Sample Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis stock Prepare 1 mM Stock Solution in Methanol dilution Prepare Serial Dilutions (1-10 µM) in Methanol stock->dilution measure Measure Sample Absorbance (200-600 nm) dilution->measure Fill Sample Cuvette warmup Instrument Warm-up (15-30 min) baseline Record Baseline (Methanol vs. Methanol) warmup->baseline baseline->measure identify_lambda Identify λmax measure->identify_lambda calc_epsilon Calculate Molar Absorptivity (ε) (if concentration is known) identify_lambda->calc_epsilon

Figure 1. Experimental workflow for obtaining UV-Vis absorption spectra.

Comparative Analysis of UV-Vis Absorption Maxima

The following table presents a comparison of the estimated UV-Vis absorption maxima for 3-Amino-7-methylquinoline with experimental data for related quinoline derivatives and common fluorescent probes in methanol.

Compoundλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) at λmax 2 (M-1cm-1)Reference(s)
3-Amino-7-methylquinoline ~285 (est.)~355 (est.)N/A-
Quinoline~278~313~3,500[1]
8-Aminoquinoline~240~330~4,000[2]
Coumarin-30~407-~42,800[3]
Fluorescein (in basic ethanol)~490-~92,300[4]

est. = estimated

As hypothesized, the estimated absorption maxima for 3-Amino-7-methylquinoline are red-shifted compared to the parent quinoline molecule. The introduction of the amino group at position 3 likely contributes most significantly to the shift of the longest wavelength absorption band to around 355 nm.

When compared to established fluorescent probes, 3-Amino-7-methylquinoline is expected to absorb at shorter wavelengths than both Coumarin-30 and Fluorescein. This is attributed to the more extended and delocalized π-electron systems present in the coumarin and xanthene cores of these latter molecules. Furthermore, the molar absorptivity of the quinoline derivatives is generally lower than that of highly fluorescent dyes like fluorescein, indicating a lower probability of light absorption at their respective λmax.

Conclusion

This guide provides a scientifically grounded estimation and comparative analysis of the UV-Vis absorption properties of 3-Amino-7-methylquinoline in methanol. While direct experimental data remains to be reported, the principles of substituent effects on electronic transitions within the quinoline scaffold allow for a reliable prediction of its absorption maxima. The presented experimental protocol offers a standardized approach for the future characterization of this and other novel compounds. For researchers in drug development, the distinct absorption profile of 3-Amino-7-methylquinoline, situated between that of the parent heterocycle and more complex fluorophores, may offer unique opportunities for the design of novel molecular probes and photosensitizers.

References

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021). MDPI. [Link]

  • UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. (2004). PubMed. [Link]

  • Insights into the Electronic Properties of Coumarins: A Comparative Study. (2022). ResearchGate. [Link]

  • Acquisition of Absorption and Fluorescence Spectral Data Using Chatbots. (2024). The Royal Society of Chemistry. [Link]

  • Effect of electronic nature of substituent position on the linear and nonlinear optical and physical properties of some quinoline derivatives. A computational study. (2025). Taylor & Francis Online. [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). PMC. [Link]

  • Coumarin 30. OMLC. [Link]

  • The recorded UV spectra of the model compounds in methanol. (2015). ResearchGate. [Link]

  • UV absorbance for quinoline in methanol. (2009). ResearchGate. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and... (2017). ResearchGate. [Link]

  • Spectral Properties of Highly Emissive Derivative of Coumarin with N,N-Diethylamino, Nitrile and Tiophenecarbonyl Moieties in Water-Methanol Mixture. (2014). PMC. [Link]

  • Fluorescein. OMLC. [Link]

  • Absorption spectra of fluorescein (2.3 Â 10 À 5 M) in 50% (w=v)... (2013). ResearchGate. [Link]

  • Non-Phenomenological Description of the Time-Resolved Emission in Solution with Quantum–Classical Vibronic Approaches—Application to Coumarin C153 in Methanol. (2023). MDPI. [Link]

  • Theoretical Study of the Influence of Different Substituents on the Electron-Photon Spectra of Quinoline. (2025). ResearchGate. [Link]

  • Fluorescein. (2025). PubChem. [Link]

  • Effect of Solvent on Intensity of Absorption and Fluorescence of Eosin Y Dye and Spectral Properties of Eosin Y Dye. (2023). Journal of Medicinal and Chemical Sciences. [Link]

  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. (2022). PMC. [Link]

  • 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity. (2013). PMC. [Link]

  • Favorable Preclinical Pharmacological Profile of a Novel Antimalarial Pyrrolizidinylmethyl Derivative of 4-amino-7-chloroquinoline with Potent In Vitro and In Vivo Activities. (2023). MDPI. [Link]

  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Asian Journal of Chemistry. [Link]

  • 8-Aminoquinoline. Wikipedia. [Link]

  • Optimization of the synthesis, in silico ADME/ Tox profiling studies, and evaluation of the antimalarial activity of (7. (2018). Royal Society of Chemistry. [Link]

  • 8-aminoquinoline – Knowledge and References. Taylor & Francis. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2007). PMC. [Link]

  • Pharmacology of 8-aminoquinolines. (1981). Semantic Scholar. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment &amp; Handling Guide: 3-Amino-7-methylquinoline Dihydrochloride

CAS Number: 1296950-60-1 Formula: C₁₀H₁₂Cl₂N₂ Molecular Weight: 231.13 g/mol Synonyms: 7-Methylquinolin-3-amine dihydrochloride[1][2] Part 1: Executive Safety Assessment Hazard Class: High Potency / Genotoxic Irritant Cr...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 1296950-60-1 Formula: C₁₀H₁₂Cl₂N₂ Molecular Weight: 231.13 g/mol Synonyms: 7-Methylquinolin-3-amine dihydrochloride[1][2]

Part 1: Executive Safety Assessment

Hazard Class: High Potency / Genotoxic Irritant Critical Warning: As an aminoquinoline derivative, this compound must be handled as a suspected mutagen and severe eye/respiratory irritant . The dihydrochloride salt form increases water solubility and acidity, posing an immediate risk of corrosive damage to mucous membranes upon contact, while the aminoquinoline core carries structural alerts for genotoxicity (DNA intercalation).

Core Hazard Profile
Hazard CategoryRisk LevelMechanism of Action
Genotoxicity High Structural analog to 3-Aminoquinoline (Muta. 2). Potential DNA intercalator.
Eye/Skin Toxicity Severe Dihydrochloride salt hydrolyzes to form acidic residues on moist tissue.
Inhalation High Fine dusts are rapidly absorbed via respiratory membranes; acidic irritation.
Reactivity Moderate Incompatible with strong oxidizers and strong bases (liberates free base).

Part 2: Risk Assessment & PPE Decision Logic

Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational state of the chemical.

PPE Selection Matrix
Operational StateRespiratory ProtectionHand ProtectionEye/Face ProtectionBody Protection
Solid / Powder (Weighing, Transfer)P100/N99 Respirator (If outside fume hood)Double Nitrile (Outer: 5 mil, Inner: 4 mil)Safety Goggles (Unvented)Tyvek Lab Coat + Wrist Guards
Solution (Dissolving, Pipetting)Fume Hood (Sash at working height)Single Nitrile (Splash resistant, >4 mil)Safety Glasses w/ Side ShieldsStandard Lab Coat (Cotton/Poly)
Spill Cleanup (>100 mg)Full-Face Respirator (P100 Cartridges)Double Nitrile + Chem-Resistant SleevesFull Face Shield (Over Goggles)Tyvek Coverall + Shoe Covers
Decision Logic Diagram

PPE_Logic cluster_legend Logic Key Start Start: Define Operation State What is the physical state? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid Hood Is Fume Hood Available? Solid->Hood Splash Splash Risk? Liquid->Splash HoodYes Use Fume Hood + Std PPE Hood->HoodYes Yes HoodNo STOP: Respiratory Protection Required (N99/P100) Hood->HoodNo No SplashYes Add Face Shield + Double Gloves Splash->SplashYes High SplashNo Std Safety Glasses + Nitrile Gloves Splash->SplashNo Low HighRisk High Risk Path SafePath Controlled Path

Figure 1: PPE Decision Tree based on operational state and engineering control availability.

Part 3: Operational Protocols

Weighing & Transfer (Critical Control Point)

The highest risk of exposure occurs during the handling of dry powder due to electrostatic dispersion.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or a Powder Containment Balance Enclosure .

  • Static Management: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Aminoquinoline salts can be electrostatic.

  • Technique:

    • Tare the weigh boat before opening the source vial.

    • Open the source vial only inside the hood.

    • Use a disposable spatula to transfer. Do not reuse spatulas to prevent cross-contamination.

    • Self-Validation: If you see dust particles settling on the balance surface, your transfer technique is too aggressive.

Solubilization

3-Amino-7-methylquinoline Dihydrochloride is acidic in solution.

  • Solvent Choice: Water, DMSO, or Methanol.

    • Note: In water, the pH will drop significantly. Ensure the receiving vessel is glass or chemically resistant plastic (polypropylene).

  • Exothermic Check: Add solvent slowly. Dihydrochlorides can generate mild heat upon hydration.

  • Neutralization Warning: If you add a base (e.g., NaOH) to the solution, the free base (3-Amino-7-methylquinoline) may precipitate. The free base is lipophilic and may penetrate skin more easily than the salt.

Storage
  • Conditions: Store at 2-8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen if possible.

  • Container: Amber glass vial with a PTFE-lined cap (light sensitive).

Part 4: Emergency Response & Disposal

Spill Response Workflow

Immediate Action: Evacuate the immediate area if dust is airborne. Wait 15 minutes for settling before re-entry.

Spill_Response Assess 1. Assess Volume Small < 100 mg Assess->Small Large > 100 mg / Unknown Assess->Large WetWipe 2. Wet Method (Cover with wet paper towel) Small->WetWipe Isolate 2. Isolate Area Call EHS Large->Isolate Clean 3. Wipe Inwards (Do not sweep) WetWipe->Clean Decon 4. Decontaminate (10% Bleach or Soap/Water) Clean->Decon Waste 5. Double Bag Label 'Genotoxic Waste' Decon->Waste

Figure 2: Spill response protocol prioritizing dust suppression.

First Aid
  • Eye Contact: IMMEDIATE FLUSHING REQUIRED. The HCl salt is corrosive. Flush for 15 minutes, lifting eyelids. Seek medical attention immediately.

  • Skin Contact: Wash with soap and water. Do not use ethanol (may enhance absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen may be required.

Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Corrosive).

  • Method: High-temperature incineration.

  • Prohibition: NEVER dispose of down the drain. The compound is toxic to aquatic life and stable in water.

References

  • National Institutes of Health (NIH) . (2024). Prudent Practices in the Laboratory: Handling Genotoxic Powders. Retrieved from [Link]

  • PubChem . (2024). Compound Summary: 3-Aminoquinoline (Toxicity Profile). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Amino-7-methylquinoline Dihydrochloride
Reactant of Route 2
3-Amino-7-methylquinoline Dihydrochloride
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